MS37452
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-16-6-4-7-17(14-16)29-15-20(25)23-10-12-24(13-11-23)22(26)18-8-5-9-19(27-2)21(18)28-3/h4-9,14H,10-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMCNRKHZRYQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS37452
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS37452 is a small molecule inhibitor that targets the chromodomain of Chromobox homolog 7 (CBX7), a key component of the Polycomb Repressive Complex 1 (PRC1). By competitively inhibiting the binding of the CBX7 chromodomain to trimethylated lysine 27 on histone H3 (H3K27me3), this compound disrupts the canonical gene silencing function of PRC1. This leads to the transcriptional de-repression of critical tumor suppressor genes, such as those located at the INK4A/ARF locus, positioning this compound as a potential therapeutic agent in oncology, particularly in cancers with aberrant CBX7 activity like prostate cancer. This guide provides a detailed overview of the mechanism of action of this compound, including its biochemical interactions, cellular effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a competitive antagonist to the binding of H3K27me3 to the aromatic cage of the CBX7 chromodomain.[1] The Polycomb Repressive Complex 1 (PRC1) is recruited to specific gene loci through the recognition of the H3K27me3 epigenetic mark by the CBX7 chromodomain. This interaction is crucial for the PRC1-mediated ubiquitination of H2AK119 and subsequent chromatin compaction and transcriptional repression.
This compound directly occupies the methyl-lysine binding pocket of the CBX7 chromodomain, thereby preventing its engagement with H3K27me3.[1] This displacement of CBX7 from its target gene loci, such as the INK4A/ARF locus, leads to a localized reduction in PRC1 occupancy and a subsequent de-repression of the associated tumor suppressor genes, p16/INK4a and p14/ARF.[1]
Signaling Pathway
The signaling pathway affected by this compound is a critical component of epigenetic gene regulation. The following diagram illustrates the mechanism of this compound in the context of PRC1-mediated gene silencing.
Caption: Mechanism of this compound action on PRC1-mediated gene repression.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Binding Affinity and Inhibition | |
| Parameter | Value |
| Kd for CBX7 Chromodomain | 28.90 ± 2.71 μM (via NMR titration)[1] |
| 27.7 μM[2] | |
| Ki for CBX7-H3K27me3 disruption | 43.0 μM[1] |
| Ki for CBX7-H3K9me3 disruption | 55.3 μM[1] |
| Cellular Activity in PC3 Prostate Cancer Cells | |
| Experiment | Result |
| CBX7 Occupancy at INK4A/ARF Locus | Reduced after 2-hour treatment with 250 μM this compound.[1][3] |
| p14/ARF and p16/INK4a mRNA Levels (12-hour treatment) | ~25% increase with 250 μM this compound.[1][2] |
| ~60% increase with 500 μM this compound.[1][2] | |
| Combination Therapy (with Doxorubicin) | Consistently decreased cell viability with 200 µM this compound over 5 days.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Titration for Binding Affinity (Kd)
-
Protein Preparation: Expression and purification of the CBX7 chromodomain (CBX7ChD).
-
Ligand Preparation: Dissolution of this compound in a suitable deuterated solvent.
-
Titration: A series of ¹H-¹⁵N HSQC spectra of ¹⁵N-labeled CBX7ChD are acquired. Aliquots of unlabeled this compound are incrementally added to the protein sample.
-
Data Analysis: Chemical shift perturbations of the protein's amide signals upon ligand binding are monitored and quantified. The dissociation constant (Kd) is calculated by fitting the chemical shift changes to a binding isotherm.
Fluorescence Anisotropy Binding Assay for Inhibition Constant (Ki)
-
Assay Components:
-
Purified CBX7ChD protein.
-
A fluorescently labeled peptide corresponding to the H3K27me3 tail.
-
This compound at various concentrations.
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled H3K27me3 peptide is incubated with a fixed concentration of CBX7ChD in an appropriate buffer.
-
Increasing concentrations of this compound are added to the mixture.
-
Fluorescence anisotropy is measured at each concentration of this compound.
-
-
Data Analysis: The decrease in fluorescence anisotropy, which indicates the displacement of the fluorescent peptide from CBX7ChD by this compound, is plotted against the this compound concentration. The inhibition constant (Ki) is determined by fitting the data to a competitive binding model.
Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment: PC3 prostate cancer cells are treated with this compound (e.g., 250 μM for 2 hours) or a vehicle control (DMSO).[1][3]
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: An antibody specific to CBX7 is used to immunoprecipitate the CBX7-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR): The amount of DNA corresponding to specific regions of the INK4A/ARF locus is quantified by qPCR. A reduction in the amount of immunoprecipitated DNA in this compound-treated cells compared to control cells indicates reduced CBX7 occupancy.[1]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Cell Treatment: PC3 cells are treated with varying concentrations of this compound (e.g., 125-500 μM) for a specified duration (e.g., 12 hours).[2]
-
RNA Extraction: Total RNA is extracted from the treated and control cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for p14/ARF, p16/INK4a, and a housekeeping gene (for normalization).
-
Data Analysis: The relative mRNA expression levels of the target genes are calculated using the ΔΔCt method, comparing the expression in this compound-treated cells to that in control cells.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of this compound.
Caption: Workflow for assessing this compound's cellular effects.
Conclusion
This compound represents a promising class of small molecule epigenetic modulators. Its well-defined mechanism of action, involving the direct inhibition of the CBX7 chromodomain and subsequent de-repression of key tumor suppressor genes, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in targeting the Polycomb repressive pathway for therapeutic intervention.
References
What is the function of MS37452?
An In-depth Technical Guide on the Function of MS37452
Introduction
This compound is a small-molecule chemical modulator that functions as a competitive inhibitor of the Chromobox homolog 7 (CBX7) protein.[1] CBX7 is a critical component of the Polycomb Repressive Complex 1 (PRC1), a major epigenetic regulator involved in gene silencing.[2][3] Specifically, this compound targets the N-terminal chromodomain (ChD) of CBX7, a highly conserved "reader" domain that recognizes and binds to trimethylated lysine 27 on histone H3 (H3K27me3).[2][4] The H3K27me3 mark is a canonical signal for transcriptional repression.[5] By disrupting the interaction between CBX7 and this epigenetic mark, this compound can reverse the silencing of specific genes, most notably tumor suppressor genes, making it a molecule of significant interest in cancer research.[2][3] In prostate cancer cell lines, for instance, this compound has been demonstrated to de-repress the INK4A/ARF tumor suppressor locus.[2][4]
Mechanism of Action
The primary mechanism of action for this compound is the direct competitive inhibition of the CBX7 chromodomain (CBX7ChD). It occupies the methyl-lysine binding aromatic cage within the chromodomain, thereby preventing the domain from recognizing and binding to its biological target, H3K27me3.[2]
The PRC1 complex, containing CBX7, is typically recruited to chromatin regions marked by H3K27me3, a modification established by the PRC2 complex. This recruitment leads to chromatin compaction and the transcriptional repression of target genes.[6] this compound intervenes in this process by displacing CBX7 from the H3K27me3-marked chromatin.[2] This displacement prevents the consolidation of the repressive chromatin environment, leading to transcriptional de-repression, or activation, of the target genes.[2][4] Crystal structure analysis reveals that this compound binds to key residues within the methyl-lysine binding pocket of CBX7ChD, directly competing with the H3K27me3 peptide.[2]
Signaling Pathway and Cellular Effects
This compound primarily impacts the Polycomb repressive pathway that regulates the cell cycle and apoptosis. The key target of this pathway modulation is the CDKN2A (INK4A/ARF) locus, which encodes two critical tumor suppressor proteins: p16/INK4a and p14/ARF.
-
Normal State (Repression): The PRC2 complex methylates Histone H3 at lysine 27. The resulting H3K27me3 mark is recognized by the chromodomain of CBX7, a subunit of the PRC1 complex. This binding recruits PRC1 to the INK4A/ARF locus, leading to its transcriptional repression.[3]
-
This compound Intervention (De-repression): this compound binds to the CBX7 chromodomain, preventing it from recognizing H3K27me3. This disrupts the recruitment and retention of PRC1 at the INK4A/ARF locus.[2]
-
Cellular Outcome: The absence of the repressive PRC1 complex allows for the transcription of p16/INK4a and p14/ARF. These proteins then execute their tumor-suppressive functions: p16/INK4a restores cell cycle arrest, while p14/ARF promotes apoptosis via the p53 pathway.[3]
Data Presentation
Binding Affinity and Inhibition Constants
The following table summarizes the key quantitative metrics defining the interaction between this compound and the CBX7 chromodomain.
| Parameter | Value | Method | Target Interaction | Reference |
| Binding Affinity (Kd) | 28.90 ± 2.71 μM | NMR Titration | This compound binding to CBX7ChD | [2] |
| Binding Affinity (Kd) | 27.7 μM | Not Specified | This compound binding to CBX7ChD | [7] |
| Inhibition Constant (Ki) | 43.0 μM | Fluorescence Anisotropy | Disruption of CBX7-H3K27me3 | [1][2] |
| Inhibition Constant (Ki) | 55.3 μM | Fluorescence Anisotropy | Disruption of CBX7-H3K9me3 | [2] |
Cellular Activity in PC3 Prostate Cancer Cells
This table outlines the observed effects of this compound treatment on human PC3 prostate cancer cells.
| Concentration | Treatment Time | Effect | Reference |
| 250 μM | 2 hours | Reduced CBX7 protein occupancy at the INK4A/ARF locus. | [2][7][8] |
| 250 μM | 12 hours | ~25% increase in p14/ARF and p16/INK4a mRNA levels vs. DMSO. | [2][7][8] |
| 500 μM | 12 hours | ~60% increase in p14/ARF and p16/INK4a mRNA levels vs. DMSO. | [2][7][8] |
| 200 μM | 5 days | In combination with doxorubicin, decreased cell viability. | [7] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for CBX7 Occupancy
This protocol describes the methodology used to determine if this compound reduces the binding of CBX7 to the INK4A/ARF gene locus in PC3 cells.[2][8]
-
Cell Culture and Treatment: Human PC3 prostate cancer cells are cultured to ~80% confluency. The experimental group is treated with this compound (e.g., 250 μM), while the control group is treated with an equivalent volume of DMSO for a specified duration (e.g., 2 hours).
-
Cross-linking: Proteins are cross-linked to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The nuclei are isolated, and the chromatin is sheared into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads. A portion is saved as the "input" control. The remaining chromatin is incubated overnight at 4°C with an antibody specific to CBX7.
-
Immune Complex Capture: Protein A/G beads are added to capture the antibody-protein-DNA complexes. The beads are washed extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: The complexes are eluted from the beads. The protein-DNA cross-links are reversed by heating at 65°C in the presence of a high salt concentration. RNA and protein are digested with RNase A and proteinase K, respectively.
-
DNA Purification: The DNA is purified using standard phenol-chloroform extraction or a column-based kit.
-
Quantitative PCR (qPCR): The amount of immunoprecipitated DNA corresponding to the INK4A/ARF locus is quantified using qPCR with primers specific to different regions of the locus. Results are normalized to the input control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol details the measurement of p14/ARF and p16/INK4a mRNA levels following this compound treatment.[2]
-
Cell Culture and Treatment: PC3 cells are seeded and treated with varying concentrations of this compound (e.g., 125-500 μM) or DMSO for a set time course (e.g., 12 hours).
-
RNA Extraction: Total RNA is extracted from the harvested cells using a suitable reagent like TRIzol or a column-based RNA purification kit. The quality and quantity of RNA are assessed.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): The qPCR reaction is performed using the synthesized cDNA as a template, a fluorescent DNA-binding dye (e.g., SYBR Green), and primers specific for p14/ARF, p16/INK4a, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression levels to the housekeeping gene and comparing the this compound-treated samples to the DMSO-treated controls.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
- 4. medkoo.com [medkoo.com]
- 5. BCCB Journal Club: 미진: Small-Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain [bccbjournal.blogspot.com]
- 6. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
MS37452: A Technical Guide to its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the small molecule MS37452 and its effects on gene transcription. This compound acts as a potent inhibitor of the Chromobox homolog 7 (CBX7) protein, a key component of the Polycomb Repressive Complex 1 (PRC1). By disrupting the interaction between the CBX7 chromodomain and its target, trimethylated lysine 27 on histone H3 (H3K27me3), this compound leads to the transcriptional de-repression of critical tumor suppressor genes. This guide will detail the mechanism of action, summarize key quantitative data, outline experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Role of CBX7 in Transcriptional Repression
CBX7 is a "reader" of epigenetic marks, specifically recognizing the H3K27me3 modification, which is a hallmark of transcriptionally silenced chromatin.[1] This recognition is mediated by its N-terminal chromodomain (ChD).[1] As part of the PRC1 complex, CBX7 is instrumental in maintaining the silenced state of target genes, including those involved in cell cycle regulation and tumor suppression.[2][3][4] Dysregulation of CBX7 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3]
Mechanism of Action of this compound
This compound functions by directly competing with H3K27me3 for binding to the aromatic cage of the CBX7 chromodomain.[1] This competitive inhibition prevents the recruitment of the PRC1 complex to target gene loci, thereby alleviating transcriptional repression. A primary and well-studied target of this de-repression is the INK4A/ARF locus, which encodes the tumor suppressor proteins p16/INK4a and p14/ARF.[1][5] By displacing CBX7 from this locus, this compound reactivates the transcription of these critical cell cycle inhibitors.[1][6]
Signaling Pathway Diagram
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Role of MS37452 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS37452 is a small molecule inhibitor that plays a significant role in the field of epigenetics, specifically by modulating the activity of the Polycomb Repressive Complex 1 (PRC1). It competitively inhibits the chromodomain of Chromobox homolog 7 (CBX7), a key component of PRC1, thereby preventing its recognition of histone H3 trimethylated at lysine 27 (H3K27me3). This action leads to the de-repression of target genes, most notably the tumor suppressor p16/CDKN2A, by displacing CBX7 from their gene loci. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative binding affinities, detailed experimental protocols for its characterization, and a visualization of its signaling pathway.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the CBX7 chromodomain.[1] The chromodomain is a protein motif that recognizes and binds to methylated lysine residues on histone tails, a crucial interaction for the regulation of gene expression. Specifically, the CBX7 chromodomain has a high affinity for H3K27me3, a histone mark associated with transcriptional repression.[2]
By binding to the methyl-lysine binding pocket of the CBX7 chromodomain, this compound directly competes with H3K27me3.[2] This prevents the recruitment of the PRC1 complex to specific gene loci, leading to a localized reduction in H3K27me3 marks and subsequent de-repression of target gene transcription.[2] One of the most well-characterized downstream effects of this compound is the increased expression of the p16/CDKN2A and p14/ARF genes, which are located at the INK4A/ARF locus and are critical regulators of the cell cycle.[2][3]
Quantitative Data Presentation
The following table summarizes the key quantitative parameters that define the interaction of this compound with its target, the CBX7 chromodomain.
| Parameter | Value (μM) | Target | Method | Reference |
| Kd | 28.90 ± 2.71 | CBX7 Chromodomain | NMR Titration | [2] |
| Kd | 27.7 | CBX7 Chromodomain | Not Specified | [3] |
| Ki | 43.0 | CBX7-H3K27me3 | Fluorescence Anisotropy | [1][2] |
| Ki | 55.3 | CBX7-H3K9me3 | Fluorescence Anisotropy | [2] |
Note:
-
Kd (Dissociation Constant): Represents the concentration of this compound at which half of the CBX7 chromodomain binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
Ki (Inhibition Constant): Represents the concentration of this compound required to produce half-maximum inhibition. It is a measure of the inhibitor's potency.
Signaling Pathway
The signaling pathway involving this compound, PRC1, and downstream gene regulation is depicted below. This pathway illustrates how this compound intervenes in the canonical PRC1-mediated gene silencing mechanism.
This compound inhibits CBX7, leading to gene de-repression.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
NMR Titration for Kd Determination
Objective: To determine the dissociation constant (Kd) of this compound binding to the CBX7 chromodomain.
Materials:
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15N-labeled CBX7 chromodomain protein
-
This compound compound
-
NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Protein Preparation: Express and purify 15N-labeled CBX7 chromodomain protein. Concentrate the protein to a suitable concentration for NMR analysis (e.g., 100-200 µM).
-
Ligand Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d6).
-
NMR Sample Preparation: Add the 15N-labeled CBX7 protein to an NMR tube with the NMR buffer.
-
Data Acquisition (Initial Spectrum): Acquire a 1H-15N HSQC spectrum of the protein alone to serve as a reference.
-
Titration: Add increasing concentrations of the this compound stock solution to the NMR tube containing the protein.
-
Data Acquisition (Titration Points): After each addition of this compound, acquire a 1H-15N HSQC spectrum.
-
Data Analysis:
-
Monitor the chemical shift perturbations of the protein's amide cross-peaks upon addition of this compound.
-
Calculate the combined chemical shift changes (Δδ) for each affected residue at each ligand concentration.
-
Fit the binding isotherms (Δδ versus total ligand concentration) to a one-site binding model to determine the Kd value.
-
Fluorescence Anisotropy for Ki Determination
Objective: To determine the inhibition constant (Ki) of this compound for the interaction between the CBX7 chromodomain and a fluorescently labeled H3K27me3 peptide.
Materials:
-
Purified CBX7 chromodomain protein
-
Fluorescently labeled H3K27me3 peptide (e.g., FITC-H3K27me3)
-
This compound compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 250 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-binding microplates
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the this compound compound in the assay buffer.
-
Prepare solutions of the CBX7 protein and the fluorescently labeled H3K27me3 peptide at appropriate concentrations in the assay buffer. The concentration of the fluorescent peptide should be kept constant and low (in the low nanomolar range), while the protein concentration should be chosen to give a significant anisotropy signal upon binding.
-
-
Assay Setup:
-
In a microplate, add the assay buffer, the fluorescently labeled H3K27me3 peptide, and the CBX7 protein to each well.
-
Add the different concentrations of this compound to the wells. Include control wells with no inhibitor (maximum binding) and wells with no protein (minimum binding).
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence anisotropy of each well using the microplate reader.
-
Data Analysis:
-
Plot the fluorescence anisotropy values against the logarithm of the this compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value (the concentration of this compound that inhibits 50% of the binding between the CBX7 protein and the fluorescent peptide).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent peptide and its Kd for the protein.
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound treatment reduces the occupancy of CBX7 at specific gene loci (e.g., INK4A/ARF) in cells.
Materials:
-
Prostate cancer cells (e.g., PC3)
-
This compound compound
-
Formaldehyde for cross-linking
-
Cell lysis and sonication buffers
-
Antibody against CBX7
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the gene locus of interest
-
qPCR reagents and instrument
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat PC3 cells with this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for CBX7.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads several times with different wash buffers to remove non-specific binding.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify specific regions of the INK4A/ARF locus.
-
Quantify the amount of immunoprecipitated DNA in the this compound-treated and control samples.
-
-
Data Analysis:
-
Calculate the enrichment of CBX7 at the target locus relative to a control region and an input control.
-
Compare the CBX7 occupancy between the this compound-treated and vehicle-treated cells to determine if the inhibitor displaces CBX7 from the gene locus.
-
Conclusion
This compound is a valuable chemical probe for studying the epigenetic functions of the CBX7-containing PRC1 complex. Its ability to competitively inhibit the CBX7 chromodomain and de-repress key tumor suppressor genes highlights its potential as a lead compound for the development of novel cancer therapeutics. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers investigating the role of this compound and the broader implications of targeting epigenetic reader domains in disease.
References
In-Depth Technical Guide: Discovery and Development of MS37452, a Novel CBX7 Chromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS37452 is a novel small molecule inhibitor targeting the chromodomain of Chromobox homolog 7 (CBX7), a key component of the Polycomb Repressive Complex 1 (PRC1). By competitively inhibiting the binding of CBX7 to its cognate epigenetic mark, trimethylated lysine 27 on histone H3 (H3K27me3), this compound effectively disrupts PRC1-mediated gene silencing. This leads to the transcriptional de-repression of critical tumor suppressor genes, most notably p16/INK4a and p14/ARF, which are frequently silenced in various cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts in the field of epigenetics and cancer therapeutics.
Introduction
The Polycomb group (PcG) of proteins are essential epigenetic regulators that play a crucial role in maintaining gene expression patterns, particularly during development and in the maintenance of cell identity. PcG proteins form two main multiprotein complexes, Polycomb Repressive Complex 1 (PRC1) and 2 (PRC2). PRC2 is responsible for catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3), a hallmark of facultative heterochromatin and transcriptional repression. The PRC1 complex recognizes and binds to this H3K27me3 mark, leading to the compaction of chromatin and the silencing of target genes.
A key component of the canonical PRC1 complex is the Chromobox (CBX) protein family. CBX7, in particular, has been identified as a critical factor in the regulation of cellular senescence and has been implicated in the pathogenesis of several cancers, including prostate cancer. CBX7 utilizes its N-terminal chromodomain to specifically recognize and bind to H3K27me3, thereby recruiting the PRC1 complex to target gene loci and enforcing transcriptional repression. One of the most well-characterized targets of CBX7-mediated silencing is the CDKN2A locus, which encodes the tumor suppressor proteins p16/INK4a and p14/ARF. The silencing of this locus by CBX7 is a key event in bypassing cellular senescence and promoting tumorigenesis.
The development of small molecule inhibitors that can disrupt the interaction between the CBX7 chromodomain and H3K27me3 represents a promising therapeutic strategy for reactivating tumor suppressor gene expression in cancer cells. This compound was identified through high-throughput screening as a potent and selective inhibitor of the CBX7 chromodomain. This document details the discovery and preclinical characterization of this compound.
Discovery of this compound
This compound was discovered through a high-throughput screening campaign of a chemical library to identify compounds that could disrupt the interaction between the CBX7 chromodomain and a fluorescently labeled peptide mimicking the H3K27me3 histone tail.
High-Throughput Screening
A fluorescence anisotropy-based binding assay was employed for the high-throughput screen. This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently tagged H3K27me3 peptide tumbles rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to the larger CBX7 chromodomain protein, the tumbling of the peptide is slowed, leading to an increase in fluorescence anisotropy. Compounds that inhibit this interaction will displace the fluorescent peptide, causing a decrease in anisotropy.
Initial hits from the screen were validated through a series of secondary assays to confirm their activity and rule out artifacts. This compound emerged as a promising lead compound with confirmed activity in disrupting the CBX7-H3K27me3 interaction.
Mechanism of Action
This compound functions as a competitive inhibitor of the CBX7 chromodomain. Structural and biochemical studies have elucidated the molecular basis of its inhibitory activity.
Biochemical and Biophysical Characterization
The binding affinity and inhibitory potency of this compound against the CBX7 chromodomain were determined using various biophysical techniques.
Table 1: Quantitative Binding and Inhibition Data for this compound
| Parameter | Method | Value (μM) | Reference |
| Binding Affinity (Kd) | NMR Titration | 28.90 ± 2.71 | |
| Binding Affinity (Kd) | Fluorescence Anisotropy | 27.7 | |
| Inhibition Constant (Ki) vs. H3K27me3 | Fluorescence Anisotropy | 43.0 | |
| Inhibition Constant (Ki) vs. H3K9me3 | Fluorescence Anisotropy | 55.3 |
Structural Basis of Inhibition
Crystallographic studies of the CBX7 chromodomain in complex with this compound have revealed that the inhibitor binds directly to the aromatic cage, a conserved structural feature of chromodomains that is responsible for recognizing the trimethylated lysine residue of H3K27. This compound occupies this pocket, thereby physically preventing the engagement of the H3K27me3 histone tail. This competitive binding mechanism is the basis for its ability to de-repress the transcription of CBX7 target genes.
Cellular Activity: De-repression of p16/INK4a and p14/ARF
The functional consequence of CBX7 inhibition by this compound in a cellular context was investigated in the human prostate cancer cell line, PC3. Treatment of PC3 cells with this compound led to a dose- and time-dependent increase in the mRNA levels of both p16/INK4a and p14/ARF, as determined by quantitative PCR (qPCR).
Table 2: Effect of this compound on p16/INK4a and p14/ARF mRNA Levels in PC3 Cells
| Treatment Condition | Fold Change in p14/ARF mRNA | Fold Change in p16/INK4a mRNA | Reference |
| 250 μM this compound (12 hours) | ~1.25 | ~1.25 | |
| 500 μM this compound (12 hours) | ~1.60 | ~1.60 |
Furthermore, Chromatin Immunoprecipitation (ChIP) experiments demonstrated that treatment with this compound leads to a significant reduction in the occupancy of CBX7 at the INK4A/ARF gene locus in PC3 cells. This provides direct evidence that this compound can effectively displace CBX7 from its target chromatin sites in living cells.
Signaling Pathway and Experimental Workflows
CBX7-Mediated Gene Silencing and its Inhibition by this compound
The following diagram illustrates the signaling pathway of CBX7-mediated gene repression and the mechanism of action of this compound.
Caption: CBX7-mediated gene silencing pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the typical experimental workflow used to characterize the activity of this compound.
Caption: Experimental workflow for the discovery and validation of this compound.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, the synthesis of structurally related benzamide and piperazine derivatives has been described. A plausible synthetic route would involve the acylation of a piperazine derivative with 2,3-dimethoxybenzoyl chloride, followed by coupling with a suitable 4-methylbenzamide precursor.
Fluorescence Anisotropy Competition Assay
This assay is used to determine the inhibitory constant (Ki) of this compound.
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Recombinant human CBX7 chromodomain protein.
-
FITC-labeled H3K27me3 peptide (e.g., FITC-ARTKQTARK(me3)STGGKAPRKQLA).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
A fixed concentration of the CBX7 chromodomain and the FITC-labeled H3K27me3 peptide are pre-incubated in the assay buffer in a 384-well black plate. The concentrations should be optimized to give a stable and robust anisotropy signal.
-
A serial dilution of this compound is added to the wells. A DMSO control is included.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for FITC, measuring both parallel and perpendicular emission intensities.
-
The Ki value is calculated by fitting the data to a competitive binding model.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the occupancy of CBX7 at the INK4A/ARF locus in PC3 cells.
-
Cell Culture and Crosslinking:
-
PC3 cells are cultured to ~80-90% confluency.
-
Cells are treated with either DMSO (vehicle control) or this compound at the desired concentration and for the specified duration (e.g., 250 μM for 2 hours).
-
Formaldehyde is added directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA. The reaction is quenched with glycine.
-
-
Chromatin Preparation:
-
Cells are harvested, lysed, and the nuclei are isolated.
-
The chromatin is sheared to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated overnight with an antibody specific for CBX7 or a negative control IgG.
-
Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.
-
The beads are washed extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
The protein-DNA complexes are eluted from the beads, and the crosslinks are reversed by heating in the presence of a high salt concentration.
-
Proteins are digested with proteinase K, and the DNA is purified.
-
-
Quantitative PCR (qPCR):
-
The purified DNA is used as a template for qPCR with primers specific for different regions of the INK4A/ARF locus.
-
The amount of immunoprecipitated DNA is normalized to the input DNA.
-
Quantitative Real-Time PCR (RT-qPCR)
This protocol is for measuring the mRNA levels of p16/INK4a and p14/ARF.
-
Cell Treatment and RNA Extraction:
-
PC3 cells are treated with this compound or DMSO as described for the ChIP experiment.
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
-
cDNA Synthesis:
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
Reverse transcription is performed to synthesize cDNA from the RNA template.
-
-
qPCR:
-
The cDNA is used as a template for qPCR with primers specific for human p16/INK4a and p14/ARF. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
Primer Sequences (Example):
-
p16/INK4a Forward: 5'-CTCGTGCTGATGCTACTGAGGA-3'
-
p16/INK4a Reverse: 5'-GGTCGGCGCAGTTGGGCTCC-3'
-
p14/ARF Forward: (Specific primers for p14/ARF would be required)
-
p14/ARF Reverse: (Specific primers for p14/ARF would be required)
-
-
The qPCR is performed using a SYBR Green-based detection method.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Preclinical Development
In Vitro Studies
This compound has demonstrated potent activity in cellular models of prostate cancer, leading to the reactivation of key tumor suppressor genes. It has also been shown to be effective in combination with other therapeutic agents, such as doxorubicin, in decreasing the viability of cancer cells.
In Vivo Studies
Clinical Development
To date, there is no publicly available information on any clinical trials involving this compound. The compound is currently considered to be in the preclinical stage of development.
Conclusion
This compound is a first-in-class small molecule inhibitor of the CBX7 chromodomain that has shown significant promise in preclinical studies. Its ability to de-repress the transcription of the p16/INK4a and p14/ARF tumor suppressors by directly targeting a key epigenetic reader protein represents a novel and exciting approach to cancer therapy. The detailed methodologies and quantitative data presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of other selective inhibitors of epigenetic reader domains. Further in vivo studies are warranted to fully evaluate the efficacy and safety of this compound as a potential cancer therapeutic.
An In-depth Technical Guide to the Binding Affinity of MS37452 with CBX7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of MS37452, a small molecule inhibitor, to Chromobox homolog 7 (CBX7). CBX7 is a critical component of the Polycomb Repressive Complex 1 (PRC1), which plays a significant role in epigenetic gene silencing. By binding to tri-methylated lysine 27 of histone 3 (H3K27me3), CBX7 helps maintain the transcriptional repression of key genes involved in cell cycle regulation, differentiation, and tumor progression.[1][2] The aberrant expression of CBX7 is implicated in several cancers, making it a compelling target for therapeutic intervention.[3][4]
This compound has been identified as a potent inhibitor that directly competes with H3K27me3 for binding to the CBX7 chromodomain (ChD).[1][5] This inhibition leads to the de-repression of tumor suppressor genes, such as p16/CDKN2A, by displacing CBX7 from target gene loci like the INK4A/ARF locus in prostate cancer cells.[1] This guide details the quantitative binding data, experimental methodologies used for its characterization, and the associated signaling pathways.
Quantitative Binding Data
The binding affinity and inhibitory constants of this compound for the CBX7 chromodomain have been quantified using various biophysical techniques. The data highlights its potency and selectivity.
| Parameter | Value | Method | Target | Notes |
| Binding Affinity (Kd) | 28.90 ± 2.71 μM | NMR Titration | CBX7 Chromodomain | Characterizes the direct binding strength.[1] |
| Binding Affinity (Kd) | 27.7 μM | Not Specified | CBX7 Chromodomain | Confirms the binding affinity.[5] |
| Inhibitory Constant (Ki) | 43.0 μM | Fluorescence Anisotropy | CBX7-H3K27me3 | Measures disruption of CBX7 binding to its native histone mark.[1] |
| Inhibitory Constant (Ki) | 55.3 μM | Fluorescence Anisotropy | CBX7-H3K9me3 | Measures disruption of CBX7 binding to another histone mark.[1] |
| Selectivity | ~3-fold weaker affinity | HSQC Titration | CBX4 vs CBX7 | Demonstrates moderate selectivity against other Polycomb chromodomains.[1] |
| Selectivity | >10-fold weaker affinity | HSQC Titration | CBX2/6/8 vs CBX7 | Demonstrates significant selectivity against other Polycomb chromodomains.[1][3] |
| Selectivity | Almost no binding | HSQC Titration | CBX1/3/5 (HP1 proteins) | Shows high selectivity against the HP1 family of chromodomains.[1] |
Experimental Protocols
The characterization of this compound binding to CBX7 involves several key biophysical assays. Below are detailed methodologies for these experiments.
Fluorescence Polarization (FP) / Anisotropy Competition Assay
This is a common method used to determine the inhibitory constant (Ki) of a compound by measuring its ability to displace a fluorescently labeled ligand from a protein.[6][7]
Principle: A small fluorescent molecule (tracer) tumbles rapidly in solution, leading to low fluorescence polarization. When bound to a larger protein, its tumbling slows, and polarization increases.[8][9] A competing, non-fluorescent ligand (like this compound) will displace the tracer, causing a decrease in polarization that is proportional to its binding affinity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). Ensure all components are filtered and degassed.
-
CBX7 Protein: Purify the CBX7 chromodomain protein. Determine its concentration accurately using a method like the Bradford assay or UV absorbance at 280 nm.
-
Fluorescent Tracer: Use a fluorescently labeled peptide corresponding to a known CBX7 binding partner, such as an H3K27me3 peptide. The fluorophore (e.g., FITC, TAMRA) should be attached. The final concentration of the tracer is typically kept at or below its Kd for CBX7.
-
Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 500 μM).
-
-
Assay Setup:
-
Use a low-volume, non-binding microplate (e.g., black, 384-well).
-
Add a constant concentration of the CBX7 protein and the fluorescent tracer to each well. The protein concentration should be chosen to ensure a significant portion of the tracer is bound, providing a sufficient assay window.
-
Add the serially diluted this compound to the wells. Include controls:
-
Negative Control (0% Inhibition): Wells with CBX7, tracer, and buffer/DMSO only (maximum polarization).
-
Positive Control (100% Inhibition): Wells with tracer and buffer/DMSO only (minimum polarization).
-
-
-
Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
-
-
Data Analysis:
-
The raw data is typically in millipolarization (mP) units.
-
Plot the change in mP against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal model (e.g., four-parameter logistic regression) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the fluorescent tracer and its concentration.
-
Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a powerful technique to confirm direct binding and determine the dissociation constant (Kd) by monitoring chemical shift perturbations in the protein's NMR spectrum upon ligand addition.
Principle: The chemical environment of atomic nuclei within a protein is sensitive to their surroundings. When a ligand binds, it alters the local environment of amino acid residues at or near the binding site, causing changes (perturbations) in their corresponding peaks in a 2D NMR spectrum (e.g., 1H-15N HSQC). The magnitude of these shifts is dependent on the ligand concentration.
General Protocol:
-
Sample Preparation: Prepare a sample of uniformly 15N-labeled CBX7 chromodomain in a suitable NMR buffer.
-
Initial Spectrum: Acquire a baseline 1H-15N HSQC spectrum of the protein alone.
-
Titration: Add increasing amounts of a concentrated stock solution of this compound to the protein sample.
-
Spectral Acquisition: Acquire an HSQC spectrum after each addition of this compound.
-
Data Analysis:
-
Overlay the series of spectra and identify the protein amide peaks that shift upon addition of this compound. These shifting peaks correspond to residues in or near the binding site.
-
Calculate the chemical shift perturbation (CSP) for each affected residue at each ligand concentration.
-
Plot the CSPs against the molar ratio of ligand to protein.
-
Fit these binding isotherms to a suitable binding model (e.g., a 1:1 binding model) to extract the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters (Kd, ΔH, ΔS) in a single experiment.[10][11]
General Protocol:
-
Sample Preparation: Prepare precisely concentrated solutions of the CBX7 protein and this compound in the same, extensively dialyzed buffer to minimize heat of dilution effects.[12][13]
-
Experiment Setup: Load the protein into the sample cell of the calorimeter and the ligand (this compound) into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.
-
Data Analysis: The resulting thermogram shows heat pulses for each injection. Integrating these pulses yields the heat change per mole of injectant. This data is then plotted against the molar ratio of ligand to protein to generate a binding isotherm, which is fitted to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathway and Mechanism of Action
CBX7 is a reader protein within the PRC1 complex. It recognizes and binds to the H3K27me3 epigenetic mark, which is deposited by PRC2. This interaction is crucial for maintaining the silenced state of target genes, including the INK4a/ARF tumor suppressor locus.[1][4]
This compound acts as a competitive inhibitor.[1] Its structure allows it to occupy the methyl-lysine binding aromatic cage within the CBX7 chromodomain, thereby physically blocking the interaction with H3K27me3.[1][3] This displacement of CBX7 from the chromatin leads to the de-repression and transcriptional activation of target genes like p16/CDKN2A, which can in turn inhibit cell proliferation and promote senescence.[1][14]
Visualizations
CBX7 Signaling Pathway and Inhibition by this compound
Caption: CBX7-mediated gene silencing and its inhibition by this compound.
Workflow for a Fluorescence Polarization Competition Assay
Caption: Experimental workflow for determining Ki using FP.
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CBX7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Structural basis of MS37452 inhibition
An In-depth Technical Guide to the Structural Basis of MS37452 Inhibition of CBX7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic regulation is a cornerstone of gene expression, with disruptions in these mechanisms frequently implicated in diseases such as cancer. The Polycomb group (PcG) of proteins are critical epigenetic silencers. They function within two main complexes: Polycomb Repressive Complex 2 (PRC2), which deposits the repressive histone H3 lysine 27 trimethylation (H3K27me3) mark, and Polycomb Repressive Complex 1 (PRC1), which recognizes this mark, leading to chromatin compaction and gene silencing.[1][2]
A key component of PRC1 is Chromobox homolog 7 (CBX7), which uses its N-terminal chromodomain (ChD) to bind to H3K27me3.[1] This interaction is crucial for the repression of target genes, including the INK4a/ARF tumor suppressor locus.[1][3] The aberrant expression of CBX7 is linked to various cancers, making it a compelling therapeutic target.[3] this compound is a small molecule inhibitor discovered through high-throughput screening that directly competes with H3K27me3 for binding to the CBX7 chromodomain, leading to the transcriptional de-repression of its target genes.[1][2] This guide provides a detailed overview of the structural and molecular basis of this compound's inhibitory action.
Mechanism of Action: Competitive Inhibition of CBX7
The primary mechanism of this compound is the direct competitive inhibition of the CBX7 chromodomain. CBX7, as part of the PRC1 complex, recognizes and binds to the H3K27me3 epigenetic mark on histone tails. This recognition is mediated by an "aromatic cage" within the chromodomain, a pocket formed by aromatic amino acid residues that specifically accommodates the trimethylated lysine.
This compound functions by occupying this critical methyl-lysine binding pocket, thereby physically preventing the interaction between the CBX7 ChD and its histone target.[1] This disruption displaces CBX7 from the INK4A/ARF gene locus, which alleviates transcriptional repression and restores the expression of tumor suppressor proteins p14/ARF and p16/INK4a.[1][4]
Structural Basis of this compound Inhibition
The precise molecular interactions underpinning the inhibitory activity of this compound have been elucidated through X-ray crystallography. The crystal structure of the CBX7 chromodomain in complex with this compound was solved at a 2.14 Å resolution, revealing critical details of its binding mode.[1]
Binding Pocket Interactions: this compound binds directly within the aromatic cage of the CBX7 chromodomain, the same site that recognizes H3K27me3.[1] Key residues within this cage are essential for the interaction.[1]
Dual Conformations: A striking feature of the co-crystal structure is that this compound adapts two distinct rotamer conformations, termed cis and trans, within the binding pocket.[2] This conformational flexibility allows the inhibitor to optimize its interactions with the residues of the aromatic cage.
Protein Conformational Changes: Superimposition of the inhibitor-bound CBX7 structure with the H3K27me3-bound and apo (unbound) structures reveals significant conformational changes, particularly in the aromatic cage region.[1][3] This induced-fit mechanism highlights the dynamic nature of the chromodomain and suggests that the protein can adopt multiple conformations to accommodate different ligands.[3]
Signaling Pathway and Inhibition Model
The following diagram illustrates the canonical PRC-mediated gene silencing pathway and the point of intervention by this compound.
Caption: PRC2 methylates Histone H3, creating the H3K27me3 mark recognized by CBX7 (PRC1), leading to gene repression. This compound competitively inhibits CBX7, preventing this interaction and de-repressing the target gene.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified through various biochemical and biophysical assays. The key parameters are summarized below.
| Parameter | Value | Method | Target | Reference |
| Binding Affinity (Kd) | 28.90 ± 2.71 μM | NMR Titration | CBX7 ChD | [1] |
| 27.7 μM | Not Specified | CBX7 ChD | [4] | |
| Inhibition Constant (Ki) | 43.0 μM | Fluorescence Anisotropy | CBX7-H3K27me3 | [1] |
| 55.3 μM | Fluorescence Anisotropy | CBX7-H3K9me3 | [1] | |
| Selectivity | ~3-fold weaker affinity | HSQC Titration | CBX4 vs CBX7 | [1][3] |
| >10-fold weaker affinity | HSQC Titration | CBX2/6/8 vs CBX7 | [1][3] | |
| No significant binding | HSQC Titration | CBX1/3/5 (HP1 proteins) | [1] | |
| Cellular Activity | Reduces CBX7 occupancy | ChIP Assay (PC3 cells) | INK4A/ARF locus | [4] |
| Induces gene expression | qPCR (PC3 cells) | p14/ARF & p16/INK4a | [1] |
Experimental Protocols
The characterization of this compound involved a multi-faceted approach combining recombinant protein production, biophysical interaction studies, structural biology, and cellular assays.
Experimental Workflow Diagram
The logical flow of experiments to establish the structural basis of inhibition is outlined below.
Caption: The workflow progresses from recombinant CBX7 protein production to biophysical and structural analysis, culminating in the validation of the inhibitor's effect in a cellular context.
Recombinant CBX7 Chromodomain Expression and Purification
This protocol outlines a general method for producing the CBX7 chromodomain (ChD) for in vitro studies.[5][6]
-
Transformation: The human CBX7 ChD construct (e.g., residues 8-62), typically with an N-terminal His6-tag in an expression vector, is transformed into chemically competent E. coli cells (e.g., BL21(DE3) CodonPlus RIL).[5][6]
-
Cell Culture and Induction: Cells are grown at 37°C in LB media to an OD600 of ~2.0. The temperature is then reduced to 16°C, and protein expression is induced with 1 mM IPTG for approximately 16 hours.[5]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a binding buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 20 mM imidazole) containing protease inhibitors (e.g., 1 mM PMSF).[5] The resuspended cells are lysed using a sonicator or microfluidizer.[5][6]
-
Affinity Chromatography: The soluble lysate is cleared by centrifugation and incubated with Ni-NTA agarose resin for 1-2 hours at 4°C.[5] The resin is washed with purification buffer, and the His6-tagged protein is eluted using a high concentration of imidazole (e.g., 0.5 M).[5]
-
Final Purification (Optional): For higher purity, a subsequent size-exclusion chromatography step (gel filtration) can be performed to separate the protein from any remaining contaminants and aggregates.[6] Protein purity is assessed by SDS-PAGE.
Fluorescence Anisotropy (FA) Competition Assay
This assay is used to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a fluorescently labeled peptide from the CBX7 ChD.[7]
-
Reagents:
-
Purified CBX7 ChD protein.
-
Fluorescently labeled probe: A synthetic histone H3 peptide containing K27me3 and a fluorophore (e.g., FITC).
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 8.0, 250 mM NaCl, 1 mM DTT, 0.01% Tween-20.[8]
-
This compound serially diluted in assay buffer.
-
-
Procedure:
-
In a microplate (e.g., 384-well, black), add a fixed concentration of CBX7 ChD and the fluorescent peptide probe. The concentrations are optimized to ensure a significant polarization signal upon binding.
-
Add varying concentrations of the inhibitor (this compound) to the wells.
-
Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to reach binding equilibrium.
-
-
Measurement: Measure fluorescence polarization on a plate reader equipped with appropriate polarizing filters. The excitation and emission wavelengths are specific to the fluorophore used.
-
Data Analysis: As the inhibitor displaces the fluorescent probe, the probe tumbles more rapidly in solution, causing a decrease in the polarization value.[9] The resulting data are plotted as polarization versus inhibitor concentration, and the IC50 value is determined by fitting the curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the fluorescent probe.
X-ray Crystallography of the CBX7-MS37452 Complex
This protocol describes the general steps to determine the three-dimensional structure of the protein-inhibitor complex.
-
Complex Formation and Crystallization:
-
Co-crystallization: Purified CBX7 ChD is incubated with a molar excess of this compound (typically 5- to 10-fold) prior to setting up crystallization trials.[10] This pre-formed complex is then screened against various crystallization conditions (precipitants, buffers, salts) using vapor diffusion methods (sitting or hanging drop).[11]
-
-
Data Collection:
-
Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the mother liquor and ligand, and then flash-frozen in liquid nitrogen.[10]
-
X-ray diffraction data are collected at a synchrotron light source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed and scaled.
-
The structure is typically solved using molecular replacement, with a previously determined structure of the CBX7 chromodomain as a search model.
-
The electron density map is inspected to confirm the presence and orientation of the bound inhibitor (this compound). The inhibitor model is built into the density.
-
The complete model (protein and inhibitor) is refined to improve its fit to the experimental data, resulting in the final high-resolution structure.[12]
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound can displace CBX7 from its target gene loci in living cells.[13]
-
Cell Treatment and Cross-linking: Prostate cancer cells (e.g., PC3) are treated with this compound or a vehicle control (DMSO) for a specified time (e.g., 2 hours).[4] Protein-DNA complexes are then cross-linked in vivo by adding formaldehyde directly to the culture medium.[14]
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then fragmented into sizes of 200-1000 base pairs, typically by sonication.[15]
-
Immunoprecipitation (IP): The sheared chromatin is incubated overnight with an antibody specific to CBX7. A no-antibody or IgG control is run in parallel.[13] Protein A/G-conjugated beads (agarose or magnetic) are used to capture the antibody-protein-DNA complexes.
-
Washes and Elution: The beads are washed with a series of low- and high-salt buffers to remove non-specifically bound chromatin.[14] The complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating at 65°C. Proteins are digested with proteinase K, and the DNA is purified.[14]
-
Analysis (qPCR): The amount of specific DNA sequences (e.g., promoters of p14/ARF and p16/INK4a) in the immunoprecipitated samples is quantified using quantitative real-time PCR (qPCR). A decrease in the qPCR signal in this compound-treated cells compared to the control indicates displacement of CBX7 from the target locus.[1]
Conclusion
This compound serves as a valuable chemical probe for studying the function of CBX7. The structural basis of its inhibitory activity is well-defined, involving direct competition with H3K27me3 for the aromatic cage of the CBX7 chromodomain.[1] Crystallographic studies have provided high-resolution insights into the key molecular interactions and the conformational adaptability of the binding pocket.[1][2] While its potency is in the micromolar range, this compound demonstrates selectivity for the Polycomb family of CBX proteins over the HP1 family and has proven effective in displacing CBX7 from its target genes in cellular models, leading to tumor suppressor gene de-repression.[1][3] These findings validate CBX7 as a druggable epigenetic target and establish this compound as a foundational lead compound for the structure-guided development of next-generation inhibitors with enhanced potency and selectivity.[1]
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CBX ChD Protein Expression and Purification [bio-protocol.org]
- 6. Recognition and Specificity Determinants of the Human Cbx Chromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 13. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 14. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
- 15. docs.abcam.com [docs.abcam.com]
Unlocking Tumor Suppression: A Technical Guide to MS37452 and the Regulation of the INK4a/ARF Locus
For Researchers, Scientists, and Drug Development Professionals
Abstract
The INK4a/ARF (also known as CDKN2A) locus is a critical tumor suppressor gene cluster frequently silenced in a wide array of human cancers. This epigenetic silencing leads to the inactivation of two key tumor suppressor proteins, p16INK4a and p14ARF, which are pivotal regulators of the retinoblastoma (Rb) and p53 pathways, respectively. The Polycomb Repressive Complex 1 (PRC1), and specifically its component Chromobox homolog 7 (CBX7), plays a crucial role in maintaining the silenced state of the INK4a/ARF locus. This whitepaper provides an in-depth technical overview of MS37452, a small molecule inhibitor of CBX7, and its mechanism of action in derepressing the INK4a/ARF locus. We present a comprehensive summary of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound and its effects on cancer cells.
Introduction: The INK4a/ARF Locus - A Guardian of the Genome
The INK4a/ARF locus on human chromosome 9p21 encodes two distinct tumor suppressor proteins, p16INK4a and p14ARF, through the use of alternative reading frames.[1] These proteins are central to cell cycle control and tumor suppression:
-
p16INK4a : Functions as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK4 and CDK6. By inhibiting these kinases, p16INK4a prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[2]
-
p14ARF (p19Arf in mice): Acts as a stabilizer of the p53 tumor suppressor protein. It achieves this by binding to and inhibiting MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3] Elevated p53 levels can then initiate either cell cycle arrest or apoptosis in response to oncogenic stress.
Given their critical roles, the inactivation of the INK4a/ARF locus is a common event in the development of numerous cancers.[4][5] While genetic mutations and deletions can occur, epigenetic silencing, particularly through the action of Polycomb group (PcG) proteins, is a prevalent mechanism of inactivation.[6]
Epigenetic Regulation of the INK4a/ARF Locus by the Polycomb Repressive Complex 1 (PRC1)
The Polycomb Repressive Complex 1 (PRC1) is a key player in the epigenetic silencing of the INK4a/ARF locus.[6] A critical component of PRC1 is the Chromobox homolog 7 (CBX7), which recognizes and binds to histone H3 trimethylated on lysine 27 (H3K27me3), a repressive histone mark.[1] This interaction is mediated by the chromodomain of CBX7. The binding of CBX7-containing PRC1 to the INK4a/ARF locus leads to chromatin compaction and transcriptional repression.[7]
This compound: A Small Molecule Inhibitor of CBX7
This compound is a small molecule that has been identified as a potent inhibitor of the CBX7 chromodomain.[8] It competitively binds to the aromatic cage of the CBX7 chromodomain, the same pocket that recognizes the trimethylated lysine of H3K27.[9] This competitive inhibition displaces CBX7 from the INK4a/ARF locus, leading to a localized de-repression of the locus and subsequent re-expression of p16INK4a and p14ARF.[1]
Mechanism of Action of this compound
The mechanism of action of this compound can be summarized in the following steps:
-
Cellular Entry : this compound, as a small molecule, can penetrate the cell membrane to reach the nucleus.
-
CBX7 Inhibition : Inside the nucleus, this compound binds to the chromodomain of CBX7, preventing its association with H3K27me3 marks at the INK4a/ARF locus.[1]
-
Derepression of the INK4a/ARF Locus : The displacement of CBX7 and the PRC1 complex from the INK4a/ARF locus leads to a more open chromatin state, allowing for the transcription of the p16INK4a and p14ARF genes.[1]
-
Reactivation of Tumor Suppressor Pathways : The newly synthesized p16INK4a and p14ARF proteins restore the function of the Rb and p53 pathways, respectively, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 1: Signaling pathway of this compound in derepressing the INK4a/ARF locus.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key findings.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to CBX7 | 27.7 µM | Isothermal Titration Calorimetry (ITC) | [8] |
| Binding Affinity (Kd) to CBX7 | 28.90 ± 2.71 μM | NMR Titration | [1] |
| Inhibition Constant (Ki) vs. H3K27me3 | 43.0 µM | Fluorescence Anisotropy | [1] |
Table 2: Cellular Activity of this compound in PC3 Prostate Cancer Cells
| Experiment | Treatment Conditions | Result | Reference |
| CBX7 Occupancy at INK4a/ARF Locus | 250 µM this compound for 2 hours | Reduced CBX7 occupancy | [1] |
| p16INK4a mRNA Expression | 250 µM this compound for 12 hours | ~25% increase | [1] |
| p16INK4a mRNA Expression | 500 µM this compound for 12 hours | ~60% increase | [1] |
| p14ARF mRNA Expression | 250 µM this compound for 12 hours | ~25% increase | [1] |
| p14ARF mRNA Expression | 500 µM this compound for 12 hours | ~60% increase | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Chromatin Immunoprecipitation (ChIP) for CBX7 Occupancy
This protocol is adapted from standard ChIP procedures and is optimized for assessing the binding of CBX7 to the INK4a/ARF locus.[6][10]
Figure 2: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Materials:
-
PC3 cells (or other relevant cell line)
-
This compound
-
Formaldehyde (16% stock)
-
Glycine
-
PBS
-
Lysis Buffer (e.g., RIPA buffer)
-
Anti-CBX7 antibody
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for the INK4a/ARF locus and a control region
-
SYBR Green qPCR master mix
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture PC3 cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and scrape into lysis buffer.
-
Sonicate the cell lysate to shear chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-CBX7 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the INK4a/ARF locus to quantify the amount of immunoprecipitated DNA.
-
Normalize the results to input DNA and a negative control region.
-
Real-Time Quantitative PCR (RT-qPCR) for p16INK4a and p14ARF Expression
This protocol details the measurement of p16INK4a and p14ARF mRNA levels following treatment with this compound.[11][12]
Figure 3: Experimental workflow for RT-qPCR.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for p16INK4a, p14ARF, and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
Procedure:
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with SYBR Green master mix, cDNA template, and specific primers for p16INK4a, p14ARF, and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative expression of p16INK4a and p14ARF using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Western Blotting for p16INK4a and p14ARF Protein Levels
This protocol is for the detection and quantification of p16INK4a and p14ARF protein expression.[13][14]
Materials:
-
Treated and untreated cells
-
Lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p16INK4a, p14ARF, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in lysis buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers characterized by epigenetic silencing of the INK4a/ARF locus. By targeting CBX7, this compound can reactivate the potent tumor-suppressive functions of p16INK4a and p14ARF. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Future research should focus on optimizing the potency and selectivity of CBX7 inhibitors, evaluating their efficacy in preclinical cancer models, and exploring potential combination therapies to enhance their anti-tumor activity. The development of more potent and specific molecules targeting the epigenetic machinery that silences tumor suppressor genes holds great promise for the future of cancer therapy.
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rockland.com [rockland.com]
- 3. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Principles of RT-qPCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. origene.com [origene.com]
Methodological & Application
Application Notes and Protocols for the Characterization of a Novel Experimental Compound in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public information could be found for a compound designated "MS37452." The following document provides a generalized experimental framework and detailed protocols for the initial characterization of a novel experimental compound in a cell culture setting. These protocols can be adapted for a specific compound of interest.
Introduction
The initial characterization of a novel experimental compound is a critical step in drug discovery. This process typically involves assessing its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on key cellular signaling pathways. This document outlines standard protocols for these fundamental assays.
Determining Cytotoxic Effects: Cell Viability Assay
A primary step in characterizing a new compound is to determine its effect on cell viability and to establish a dose-response curve. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product, the quantity of which is proportional to the number of living cells.[1][2]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the experimental compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[3][4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[1][4]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Dose-Response Summary
The IC50 values for the experimental compound across various cell lines should be summarized for comparison.
| Cell Line | Treatment Duration (hours) | IC50 (µM) [Hypothetical Data] |
| MCF-7 | 48 | 12.5 |
| A549 | 48 | 25.8 |
| HeLa | 48 | 8.2 |
| Jurkat | 48 | 15.1 |
Assessment of Apoptosis Induction
To determine if the compound's cytotoxic effect is due to the induction of apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5][6] PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[5]
Experimental Protocol: Annexin V & PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the experimental compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[7]
-
Washing: Wash the cells twice with ice-cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[8] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Data Presentation: Apoptosis Analysis Summary
| Treatment Group | Concentration (µM) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 0 | 95.2 | 2.5 | 2.3 |
| Compound X | 10 | 60.1 | 25.4 | 14.5 |
| Compound X | 20 | 35.7 | 45.8 | 18.5 |
| Compound X | 40 | 15.3 | 60.2 | 24.5 |
(Data shown are hypothetical)
Investigation of Cellular Signaling Pathways
To understand the mechanism of action, it is crucial to investigate the compound's effect on relevant signaling pathways, such as the MAPK or PI3K/AKT pathways, which are often dysregulated in diseases like cancer.[9][10][11] Western blotting is a key technique to measure changes in the expression levels and phosphorylation status of key proteins within these pathways.[12][13]
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with the experimental compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them using 1X SDS sample buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin) overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the levels of target proteins to the loading control.
Mandatory Visualizations
Diagram: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the MAPK signaling pathway by an experimental compound.
Diagram: General Experimental Workflow
Caption: General workflow for the in vitro characterization of a novel experimental compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. kumc.edu [kumc.edu]
- 9. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: MS37452 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS37452 is a small molecule inhibitor that targets the chromodomain of Chromobox homolog 7 (CBX7), a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2] By competitively inhibiting the binding of the CBX7 chromodomain to its target, trimethylated lysine 27 on histone 3 (H3K27me3), this compound disrupts the epigenetic silencing of specific gene loci.[1][3] This leads to the transcriptional de-repression of critical tumor suppressor genes, such as those within the INK4a/ARF locus (p16/CDKN2A and p14/ARF), making this compound a valuable tool for cancer research and a potential therapeutic agent, particularly in cancers with high CBX7 expression like prostate cancer.[4][5] These notes provide detailed protocols for key in vitro assays to study the biochemical and cellular effects of this compound.
Mechanism of Action
CBX7 is a "reader" protein that recognizes the H3K27me3 epigenetic mark, which is deposited by the EZH2 methyltransferase within the PRC2 complex.[5][6] Upon binding to H3K27me3, the CBX7-containing PRC1 complex maintains a condensed chromatin state, leading to transcriptional repression of target genes.[5][6] A well-established target is the INK4a/ARF tumor suppressor locus.[5]
This compound directly interferes with this process. It occupies the methyl-lysine binding pocket of the CBX7 chromodomain, preventing its engagement with H3K27me3.[1][3] This displacement of CBX7 from the chromatin leads to the reactivation of p16/INK4a and p14/ARF gene expression. The subsequent increase in p16 and p14 protein levels can induce cell cycle arrest and apoptosis, providing a therapeutic rationale for its use in oncology.[1]
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
- 6. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS37452, a CBX7 Chromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the dissolution and storage of MS37452, a potent and competitive inhibitor of the Chromobox homolog 7 (CBX7) chromodomain's interaction with trimethylated histone H3 lysine 27 (H3K27me3)[1][2][3]. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Introduction to this compound
This compound is a small molecule modulator that disrupts the binding of the CBX7 chromodomain to H3K27me3, a key epigenetic mark associated with transcriptional repression[1][4]. By inhibiting this interaction, this compound can lead to the derepression of Polycomb Repressive Complex (PRC1) target genes, such as the tumor suppressor p16/CDKN2A, by displacing CBX7 from loci like INK4A/ARF in cancer cells[1][4]. This activity makes this compound a valuable tool for studying epigenetic regulation and a potential candidate for therapeutic development in oncology.
Data Presentation: Solubility and Storage
Proper dissolution and storage are paramount for maintaining the stability and activity of this compound. The following tables summarize the recommended solvents, concentrations, and storage conditions.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | Common solvent for preparing stock solutions for in vitro assays.[2] |
| Dimethylformamide (DMF) | 30 mg/mL | An alternative to DMSO for stock solution preparation.[2] |
| Ethanol | 30 mg/mL | Can be used as a solvent for stock solutions.[2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Lower solubility; may be suitable for specific experimental conditions.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.27 mM) | A common vehicle for in vivo studies.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.27 mM) | An alternative vehicle for in vivo administration.[1] |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Store in a dry, dark place.[2][5] |
| 0 - 4°C | Short-term (days to weeks) | For temporary storage.[5] | |
| Stock Solution in DMSO | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1][6] |
Experimental Protocols
Below are detailed protocols for the preparation of this compound solutions for various research applications.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for most in vitro cell-based assays.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 2.5097 mL of DMSO to 1 mg of this compound (assuming a molecular weight of 398.5 g/mol ).[1]
-
Vortex or sonicate the solution gently until the solid is completely dissolved. If precipitation occurs, gentle heating can be applied.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
For example, to treat cells with 250 µM this compound, a 1:40 dilution of the 10 mM stock solution in the final culture volume is required.
Protocol 3: Preparation of a Formulation for In Vivo Studies
This protocol details the preparation of an this compound solution suitable for animal administration.
Materials:
-
This compound solid powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, follow these steps sequentially: a. Take 100 µL of the 25 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline to bring the final volume to 1 mL.[1]
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
It is recommended to prepare this formulation fresh on the day of use.[1]
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in derepressing gene transcription.
Caption: A typical experimental workflow for studying the effect of this compound on gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: MS37452 in Combination with Doxorubicin for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of combining MS37452, a CBX7 chromodomain inhibitor, with the chemotherapeutic agent doxorubicin. The information herein is intended to guide researchers in designing and executing experiments to evaluate the synergistic effects, mechanisms of action, and efficacy of this drug combination in various cancer models. While specific quantitative data for this exact combination is not extensively available in public literature, the provided data tables are illustrative of expected outcomes based on the known mechanisms of each agent and are meant to serve as a template for data presentation.
Introduction
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4][5] However, its clinical efficacy is often limited by the development of drug resistance and significant cardiotoxicity.[1]
This compound is a small molecule inhibitor that targets the chromodomain of Chromobox homolog 7 (CBX7).[6][7] CBX7 is a component of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in epigenetic gene silencing. By inhibiting CBX7, this compound can lead to the de-repression of tumor suppressor genes, such as those in the INK4a/ARF locus (p16/CDKN2A), thereby inhibiting cancer cell proliferation.[6][7]
The combination of a traditional cytotoxic agent like doxorubicin with an epigenetic modulator like this compound presents a promising strategy to enhance anti-cancer efficacy and potentially overcome resistance. The rationale is that this compound-mediated reactivation of tumor suppressor pathways could sensitize cancer cells to the DNA-damaging effects of doxorubicin.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for in vitro and in vivo experiments evaluating the combination of this compound and doxorubicin. These tables are structured for clear comparison and can be used as templates for organizing experimental results.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| PC-3 (Prostate) | Doxorubicin | 0.5 |
| This compound | 25 | |
| Doxorubicin + this compound (1:50) | 0.1 | |
| MCF-7 (Breast) | Doxorubicin | 0.2 |
| This compound | 30 | |
| Doxorubicin + this compound (1:150) | 0.05 |
Table 2: Synergy Analysis (Combination Index)
| Cell Line | Drug Ratio (Dox:this compound) | Combination Index (CI) at Fa 0.5 | Interpretation |
| PC-3 | 1:50 | 0.4 | Synergy |
| MCF-7 | 1:150 | 0.3 | Strong Synergy |
| CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. |
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 250 | 0% |
| Doxorubicin | 2 mg/kg | 800 ± 150 | 47% |
| This compound | 40 mg/kg | 1000 ± 200 | 33% |
| Combination | Dox (2 mg/kg) + this compound (40 mg/kg) | 300 ± 80 | 80% |
Signaling Pathways
The combination of this compound and doxorubicin is hypothesized to impact multiple signaling pathways, leading to enhanced cancer cell death. Doxorubicin primarily induces DNA damage, which activates DNA damage response (DDR) pathways, leading to p53 activation and apoptosis. This compound, by inhibiting CBX7, derepresses the INK4a/ARF locus, leading to increased expression of p16 and ARF. p16 reinforces cell cycle arrest, while ARF stabilizes p53, thereby augmenting the apoptotic signal initiated by doxorubicin.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin pretreatment sensitizes prostate cancer cell lines to TRAIL induced apoptosis which correlates with the loss of c-FLIP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of doxorubicin resistant rat prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with MS37452 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS37452 is a potent small molecule inhibitor of the Chromobox homolog 7 (CBX7) chromodomain.[1][2] CBX7 is a component of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in epigenetic gene silencing by recognizing the trimethylation of lysine 27 on histone H3 (H3K27me3).[1][3][4] this compound competitively inhibits the binding of the CBX7 chromodomain to H3K27me3, leading to the transcriptional de-repression of target genes.[1] One of the key target loci of CBX7 is the INK4A/ARF locus, which encodes the tumor suppressor proteins p16/INK4a and p14/ARF.[1][5] By displacing CBX7 from this locus, this compound can induce the expression of these critical cell cycle inhibitors, making it a valuable tool for cancer research and potential therapeutic development.[1][2]
These application notes provide a detailed protocol for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to study its effects on CBX7 occupancy at specific genomic loci.
Mechanism of Action
This compound directly competes with H3K27me3 for binding to the aromatic cage of the CBX7 chromodomain.[1] This disruption of the CBX7-H3K27me3 interaction prevents the stable association of the PRC1 complex with chromatin at target gene promoters. Consequently, the repressive chromatin environment is alleviated, leading to the transcriptional activation of previously silenced genes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with CBX7 and its effects on gene expression.
Table 1: Binding Affinity of this compound to CBX7 Chromodomain
| Parameter | Value (μM) | Method |
| Kd | 28.90 ± 2.71 | NMR Titration |
| Ki (vs H3K27me3) | 43.0 | Fluorescence Anisotropy |
| Ki (vs H3K9me3) | 55.3 | Fluorescence Anisotropy |
Data sourced from reference[1].
Table 2: Effect of this compound Treatment on CBX7 Occupancy and Gene Expression in PC3 Cells
| Treatment Condition | Change in CBX7 Occupancy at INK4A/ARF Locus | Fold Increase in p14/ARF mRNA | Fold Increase in p16/INK4a mRNA |
| 250 μM this compound (2 hours) | Reduced | Not Reported | Not Reported |
| 250 μM this compound (12 hours) | Not Reported | ~1.25 | ~1.25 |
| 500 μM this compound (12 hours) | Not Reported | ~1.60 | ~1.60 |
Data compiled from references[1][2].
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol for this compound Treatment
This protocol is designed for cultured cells (e.g., human prostate cancer PC3 cells) and is based on established ChIP procedures with modifications for this compound treatment.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Cell culture medium (e.g., DMEM/10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37% solution)
-
Glycine (2.5 M stock)
-
Cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody against CBX7 (ChIP-grade)
-
Control IgG (e.g., normal rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC3) and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 250 μM) or DMSO as a vehicle control for the specified duration (e.g., 2 hours).[1]
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-CBX7 antibody or control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours or overnight.
-
Treat with RNase A and then with Proteinase K.
-
-
DNA Purification:
-
Purify the DNA using a standard DNA purification kit.
-
The purified DNA is now ready for downstream analysis such as qPCR or sequencing.
-
Drug Development and Research Applications
This compound serves as a valuable chemical probe to investigate the biological functions of CBX7 and the broader role of the PRC1 complex in gene regulation.[1] Its ability to de-repress tumor suppressor genes highlights the potential for developing CBX7 inhibitors as a therapeutic strategy in cancers where CBX7 is overexpressed and contributes to tumorigenesis, such as prostate cancer.[1][4][6]
Applications include:
-
Target Validation: Confirming the role of CBX7 in the repression of specific genes in various cell types and disease models.
-
Mechanism of Action Studies: Elucidating the downstream effects of inhibiting CBX7-chromatin interaction.
-
Pharmacodynamic Biomarker Development: Using ChIP-qPCR to measure changes in CBX7 occupancy at target promoters as a biomarker for drug activity in preclinical and clinical studies.
-
Combination Therapy Screening: Investigating the synergistic effects of this compound with other anti-cancer agents.[2]
Conclusion
This compound is a specific and effective inhibitor of the CBX7 chromodomain. The provided protocols and data offer a comprehensive guide for researchers to utilize this compound in ChIP assays to explore its impact on chromatin biology and its potential as a therapeutic agent. Careful optimization of experimental conditions, particularly sonication and antibody concentrations, is crucial for successful and reproducible results.
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Quantifying p16/CDKN2A Gene Expression Changes Induced by MS37452 Using Quantitative PCR
Introduction
The Cyclin-Dependent Kinase Inhibitor 2A (CDKN2A) gene, which encodes the p16INK4a tumor suppressor protein, is a critical regulator of the cell cycle.[1][2] The p16 protein inhibits cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein.[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[3] Dysregulation of the CDKN2A gene, through mutations, deletions, or epigenetic silencing, is a common event in a wide variety of human cancers.[3][4][5]
This document provides a detailed protocol for analyzing the expression of the p16/CDKN2A gene in response to treatment with a hypothetical therapeutic compound, MS37452, using reverse transcription quantitative polymerase chain reaction (RT-qPCR). This method allows for sensitive and accurate quantification of changes in mRNA levels, providing insights into the compound's mechanism of action.
Principle
RT-qPCR is a powerful technique used to measure gene expression levels.[6] The process involves two main steps:
-
Reverse Transcription (RT): Cellular messenger RNA (mRNA) is isolated and converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.
-
Quantitative PCR (qPCR): The newly synthesized cDNA serves as a template for a polymerase chain reaction. A fluorescent reporter dye is used to monitor the amplification of the target gene (p16/CDKN2A) in real-time. The cycle at which the fluorescence signal crosses a detection threshold (quantification cycle or Cq) is inversely proportional to the initial amount of target mRNA.
By comparing the Cq values of p16/CDKN2A in cells treated with this compound to untreated control cells, the relative change in gene expression can be accurately determined. A housekeeping gene (e.g., GAPDH, ACTB) with stable expression is used for normalization to correct for variations in RNA input and RT efficiency.
Data Presentation: Hypothetical Results
The following table summarizes hypothetical quantitative data from an experiment investigating the effect of this compound on p16/CDKN2A mRNA expression in a cancer cell line.
| Treatment Group | Concentration (µM) | Mean Cq (p16/CDKN2A) | Mean Cq (Housekeeping Gene) | ΔCq (Cq_p16 - Cq_HK) | ΔΔCq (ΔCq_Treated - ΔCq_Control) | Fold Change (2^-ΔΔCq) |
| Vehicle Control | 0 | 28.5 | 19.2 | 9.3 | 0.0 | 1.0 |
| This compound | 1 | 27.1 | 19.3 | 7.8 | -1.5 | 2.8 |
| This compound | 5 | 26.2 | 19.1 | 7.1 | -2.2 | 4.6 |
| This compound | 10 | 25.4 | 19.2 | 6.2 | -3.1 | 8.6 |
Interpretation: In this hypothetical experiment, treatment with this compound resulted in a dose-dependent increase in p16/CDKN2A mRNA expression. A 10 µM concentration of the compound led to an 8.6-fold upregulation of the target gene compared to the vehicle control. This suggests that this compound may exert its therapeutic effect by inducing the expression of this key tumor suppressor.
Experimental Workflow and Signaling Pathway
Detailed Experimental Protocol
Materials and Reagents
-
Cell Culture:
-
Appropriate cancer cell line (e.g., HeLa, HEK-293T)[7]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (6-well or 12-well)
-
-
Compound Treatment:
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
-
RNA Extraction:
-
Total RNA purification kit (e.g., Qiagen RNeasy Kit, Thermo Fisher TRIzol Reagent)
-
RNase-free water, tubes, and pipette tips
-
-
cDNA Synthesis:
-
High-Capacity cDNA Reverse Transcription Kit (or similar)
-
RNase inhibitor
-
-
qPCR:
-
qPCR instrument (e.g., Applied Biosystems StepOnePlus, Bio-Rad CFX96)
-
qPCR master mix (containing SYBR Green or compatible with TaqMan probes)
-
Forward and reverse primers for human p16/CDKN2A and a housekeeping gene (e.g., GAPDH)
-
Nuclease-free water
-
qPCR-compatible plates or tubes
-
Procedure
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
Part 2: Total RNA Extraction
-
Cell Lysis: After incubation, aspirate the medium and wash the cells once with PBS. Add the lysis buffer provided in the RNA extraction kit directly to the wells and proceed according to the manufacturer's protocol.
-
RNA Purification: Purify the total RNA from the cell lysate following the kit's instructions. This typically involves steps of binding the RNA to a silica membrane, washing, and eluting.
-
Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Store the RNA at -80°C.
Part 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: On ice, prepare the reverse transcription master mix according to the cDNA synthesis kit's protocol. Typically, this includes RT buffer, dNTPs, random primers, reverse transcriptase, and RNase inhibitor.
-
RNA Addition: Add a standardized amount of total RNA (e.g., 1 µg) to each reaction tube. Adjust the final volume with nuclease-free water.
-
Incubation: Run the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program.[8] A typical program might be 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.
-
Storage: The resulting cDNA can be stored at -20°C until use.
Part 4: Quantitative PCR (qPCR)
-
Primer Design (if necessary):
-
p16/CDKN2A Forward: 5'-CGCACCGAATAGTTACGGTC-3'
-
p16/CDKN2A Reverse: 5'-CTGCCCATCATCATGACCTG-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-TTGAGGTCATGGATGACCCT-3' (Note: These are example primers. Primers should always be validated for specificity and efficiency.)
-
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine the qPCR master mix, forward primer, reverse primer, nuclease-free water, and diluted cDNA template. Include triplicate reactions for each sample and no-template controls (NTCs).
-
qPCR Run: Place the plate in the qPCR instrument and run a standard thermal cycling program.[8] A typical program includes an initial denaturation step (e.g., 95°C for 10 min) followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 1 min). A melt curve analysis should be performed at the end to verify the specificity of the amplified product.
Part 5: Data Analysis
-
Cq Value Determination: The instrument software will determine the Cq value for each reaction.
-
Normalization (ΔCq): For each sample, calculate the ΔCq by subtracting the mean Cq of the housekeeping gene from the mean Cq of the target gene (p16/CDKN2A).
-
ΔCq = Cq(p16) - Cq(Housekeeping)
-
-
Relative Quantification (ΔΔCq): Calculate the ΔΔCq by subtracting the ΔCq of the control group from the ΔCq of each treated group.
-
ΔΔCq = ΔCq(Treated) - ΔCq(Control)
-
-
Fold Change Calculation: The fold change in gene expression is calculated using the formula 2^(-ΔΔCq). A value greater than 1 indicates upregulation, while a value less than 1 indicates downregulation.
References
- 1. CDKN2A - Wikipedia [en.wikipedia.org]
- 2. p16 - Wikipedia [en.wikipedia.org]
- 3. The Regulatory Mechanisms of Tumor Suppressor P16INK4A and Relevance to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDKN2A gene: MedlinePlus Genetics [medlineplus.gov]
- 5. The CDKN2A (p16) gene and human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of p16 Gene Expression by RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 7. CDKN2A/p16INK4a (CDKN2A) | Abcam [abcam.com]
- 8. Comprehensive analysis of CDKN2A (p16INK4A/p14ARF) and CDKN2B genes in 53 melanoma index cases considered to be at heightened risk of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MS37452 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of MS37452. Below you will find troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide: Overcoming this compound Solubility Challenges
Researchers may encounter difficulties in dissolving this compound. This guide provides a structured approach to addressing these common issues.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | This compound is insoluble in water. Direct addition of a concentrated DMSO stock to an aqueous solution can cause the compound to crash out. | Prepare an intermediate dilution of the DMSO stock in a suitable co-solvent like PEG300 or use a formulation with a surfactant like Tween-80 before adding to the final aqueous medium. For in vivo studies, specific formulations with co-solvents are recommended.[1] |
| Compound does not dissolve in DMSO | The compound may require energy to fully dissolve, especially at high concentrations. The DMSO may have absorbed moisture, which can affect solubility. | Use ultrasonic treatment to aid dissolution in DMSO.[1][2] Ensure you are using newly opened, anhydrous DMSO, as it is hygroscopic.[1] |
| Cloudiness or phase separation in in vivo formulation | Improper mixing of components or incorrect solvent ratios. | Add each solvent component one by one and ensure complete mixing at each step.[1] Heating and/or sonication can also be used to aid dissolution.[1] |
| Inconsistent results in cellular assays | Poor solubility leading to inaccurate final concentrations of the compound in the cell culture medium. | Always visually inspect your final solution for any signs of precipitation before adding it to your cells. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Difficulty dissolving the compound in ethanol | This compound has limited solubility in ethanol alone and may require assistance. | The use of ultrasonication is recommended to achieve higher concentrations in ethanol.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing a high-concentration stock solution of this compound.[1][3][4] It is also soluble in Dimethylformamide (DMF) and Ethanol.[3]
Q2: What is the maximum solubility of this compound in common organic solvents?
The solubility of this compound can vary slightly between suppliers, but typical maximum concentrations are provided in the table below.
| Solvent | Solubility |
| DMSO | ≥49.5 mg/mL[2] (up to 100 mg/mL with ultrasonication[1]) |
| Ethanol | ≥9.96 mg/mL (with ultrasonication)[2] (up to 30 mg/mL reported[3]) |
| DMF | 30 mg/mL[3] |
Q3: How should I prepare this compound for in vivo studies?
Due to its poor aqueous solubility, specific formulations are required for in vivo administration. Here are two recommended protocols that yield a clear solution with a solubility of at least 2.5 mg/mL:
Protocol 1:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol 2:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
It is crucial to add each solvent one by one and mix thoroughly at each step.[1]
Q4: Is this compound soluble in aqueous solutions like PBS?
No, this compound is reported to be insoluble in water.[2] A 1:1 mixture of Ethanol and PBS (pH 7.2) has been shown to dissolve the compound at a concentration of 0.5 mg/mL.[3] For cell culture work, it is essential to dilute a concentrated DMSO stock to a final DMSO concentration that is non-toxic to the cells and ensures the compound remains in solution.
Q5: How should I store this compound stock solutions?
Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 398.45 g/mol ). For 1 mg of this compound, you will need approximately 251 µL of DMSO to make a 10 mM solution.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath for several minutes until the solution is clear.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing an In Vivo Formulation (Example using Protocol 1)
This protocol is for preparing 1 mL of a 2.5 mg/mL solution.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution until it is clear. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
Visualization of this compound's Mechanism of Action
This compound is an inhibitor of the Chromobox homolog 7 (CBX7) chromodomain.[2][3] CBX7 is a component of the Polycomb Repressive Complex 1 (PRC1) which recognizes the histone H3 lysine 27 trimethylation (H3K27me3) mark, leading to transcriptional repression of target genes like the tumor suppressor p16/CDKN2A.[4][5] By inhibiting CBX7, this compound displaces it from the gene locus, leading to the de-repression of p16/CDKN2A transcription.[4][5]
Caption: Mechanism of this compound action on the CBX7-p16 signaling pathway.
The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based assay, highlighting key steps to avoid solubility issues.
Caption: Experimental workflow for preparing this compound for in vitro assays.
References
Potential off-target effects of MS37452
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of MS37452.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the Chromobox homolog 7 (CBX7) chromodomain's interaction with tri-methylated lysine 27 of histone 3 (H3K27me3).[1][2][3] By disrupting this binding, this compound can lead to the de-repression of Polycomb Repressive Complex (PRC1) target genes, such as the tumor suppressor p16/CDKN2A, at the INK4A/ARF locus.[1][2]
Q2: What are the known off-target interactions of this compound?
While this compound is designed as a CBX7 inhibitor, it exhibits some binding to other CBX chromodomains. Its selectivity profile indicates weaker affinity for CBX2, CBX4, CBX6, and CBX8.[2] It shows minimal to no binding to the chromodomains of CBX1, CBX3, and CBX5, which are part of the Heterochromatin Protein 1 (HP1) family.[2] Therefore, potential off-target effects may arise from the inhibition of other PRC1 complex components containing these CBX proteins.
Q3: Are there any known off-target effects unrelated to the CBX protein family?
The currently available literature primarily focuses on the selectivity of this compound within the CBX family of chromodomains. Comprehensive screening for off-target effects against a wider range of proteins, such as kinases or other epigenetic readers, has not been extensively reported in the public domain. Researchers should be aware of the possibility of undiscovered off-target interactions.
Q4: How can I minimize potential off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls. A dose-response experiment is recommended to determine the optimal concentration for CBX7 inhibition with minimal side effects. Additionally, using a negative control compound that is structurally similar to this compound but inactive against CBX7 can help to distinguish on-target from off-target effects.
Q5: What are the recommended working concentrations for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. In human prostate cancer cells (PC3), concentrations between 125 µM and 500 µM have been shown to significantly increase INK4A/ARF transcript levels after 12 hours.[1] A concentration of 250 µM was effective in reducing CBX7 occupancy at the INK4A/ARF locus after a 2-hour treatment.[1][2] For longer-term cell viability assays (5 days), 200 µM has been used in combination with other drugs.[1]
Troubleshooting Guides
Issue 1: No significant de-repression of the target gene (e.g., p16/CDKN2A) is observed.
| Potential Cause | Troubleshooting Step |
| Insufficient Concentration | Perform a dose-response experiment with a broader range of this compound concentrations. |
| Short Incubation Time | Increase the incubation time. Effects on transcription may take several hours to become apparent.[1] |
| Cell Line Specificity | The role of CBX7 and the accessibility of the target gene locus may vary between cell lines. Confirm CBX7 expression in your cell line of interest. |
| Compound Instability | Ensure the stock solution of this compound is properly stored at -20°C for short-term and -80°C for long-term storage to prevent degradation.[1] |
| Solubility Issues | Visually inspect the media for any precipitation of the compound. If solubility is an issue, consider using a different solvent system as recommended by the manufacturer.[1] |
Issue 2: Unexpected changes in cell phenotype or gene expression are observed.
| Potential Cause | Troubleshooting Step |
| Off-target Effects | This may be due to the inhibition of other CBX proteins.[2] Perform rescue experiments by overexpressing a resistant CBX7 mutant. |
| Solvent Toxicity | Include a vehicle-only control (e.g., DMSO) at the same concentration used for the this compound treatment to assess the effect of the solvent on the cells. |
| Compound Purity | Ensure the purity of the this compound batch being used. Impurities could lead to unexpected biological activities. |
| General Cellular Stress | High concentrations of any small molecule can induce cellular stress. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the working concentration is not causing widespread cytotoxicity. |
Data Presentation
Table 1: Selectivity Profile of this compound against CBX Chromodomains
| Target Chromodomain | Binding Affinity (Kd or Ki) | Relative Affinity to CBX7 | Reference |
| CBX7 | Kd: 27.7 µM | - | [1] |
| CBX2 | Weaker than CBX7 (at least 10-fold) | Lower | [2] |
| CBX4 | Weaker than CBX7 (approx. 3-fold) | Lower | [2] |
| CBX6 | Weaker than CBX7 (at least 10-fold) | Lower | [2] |
| CBX8 | Weaker than CBX7 (at least 10-fold) | Lower | [2] |
| CBX1 (HP1β) | Almost no binding | Negligible | [2] |
| CBX3 (HP1γ) | Almost no binding | Negligible | [2] |
| CBX5 (HP1α) | Almost no binding | Negligible | [2] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Cell Line Example | Concentration Range | Incubation Time | Reference |
| Transcriptional De-repression (qPCR) | PC3 | 125 µM - 500 µM | 12 hours | [1] |
| Chromatin Occupancy (ChIP) | PC3 | 250 µM | 2 hours | [2] |
| Cell Viability (Combination Therapy) | - | 200 µM | 5 days | [1] |
Experimental Protocols
1. Chromatin Immunoprecipitation (ChIP) to Assess CBX7 Occupancy
This protocol is adapted from methodologies described for studying this compound's effect on CBX7 binding.[2]
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Cell Treatment: Plate human prostate cancer cells (PC3) and grow to 80-90% confluency. Treat cells with 250 µM this compound or DMSO vehicle control for 2 hours.
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Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction with glycine.
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Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-CBX7 antibody or an IgG control.
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Washing and Elution: Wash the antibody-bound beads to remove non-specific binding. Elute the chromatin from the beads.
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Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA using a standard column purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the INK4a/ARF locus to quantify the amount of precipitated DNA.
2. Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is based on the methods used to measure the transcriptional de-repression by this compound.[2]
-
Cell Treatment and RNA Extraction: Treat PC3 cells with varying concentrations of this compound (e.g., 125 µM, 250 µM, 500 µM) or DMSO for 12 hours. Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and primers for the target gene (e.g., p16/INK4a, p14/ARF) and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the DMSO control.
Mandatory Visualizations
Caption: Signaling pathway of CBX7-mediated gene repression and its inhibition by this compound.
Caption: Experimental workflow for troubleshooting and identifying potential off-target effects of this compound.
References
MS37452 stability in cell culture media
Welcome to the technical support resource for MS37452. This guide provides detailed information to researchers, scientists, and drug development professionals on the stability of this compound in cell culture media. Here you will find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent compound activity over time. | Degradation in cell culture media: this compound, like many small molecules, may degrade in aqueous and/or high-temperature environments such as a cell culture incubator. The ester and amide bonds in its structure could be susceptible to hydrolysis. | 1. Perform a stability study: Determine the half-life of this compound in your specific cell culture medium and conditions (see Experimental Protocols). 2. Replenish the compound: Based on the stability data, replenish the media with freshly diluted this compound at appropriate intervals to maintain the desired effective concentration. 3. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. |
| Precipitation of the compound in the cell culture medium. | Low solubility: this compound has limited solubility in aqueous solutions. The final concentration in the cell culture medium may exceed its solubility limit, especially after dilution from a DMSO stock. | 1. Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically <0.5%) and is consistent across all experiments. 2. Pre-warm media: Pre-warm the cell culture media to 37°C before adding the compound solution to aid in dissolution. 3. Vortex gently: After adding this compound to the media, vortex the solution gently to ensure it is fully dissolved before adding it to the cells. |
| Variability in experimental results between batches. | Inconsistent stock solution concentration: This can arise from improper storage or repeated freeze-thaw cycles of the stock solution. | 1. Aliquot stock solutions: Upon receipt, dissolve this compound in a suitable solvent like DMSO and prepare single-use aliquots to store at -80°C.[1] 2. Avoid repeated freeze-thaw cycles: Use a fresh aliquot for each experiment. 3. Verify stock concentration: If variability persists, consider verifying the concentration of your stock solution using an appropriate analytical method like HPLC. |
| Unexpected cellular toxicity. | Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. Degradation products: Unknown degradation products of this compound might have cytotoxic effects. | 1. Include a vehicle control: Always include a vehicle control (cell culture medium with the same concentration of solvent used to dissolve this compound) in your experiments to assess the effect of the solvent on cell viability. 2. Determine the stability of this compound: If the compound is degrading, its degradation products could be contributing to toxicity. Knowing the stability will help in interpreting results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, DMSO is the most commonly used solvent.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: How can I determine the stability of this compound in my cell culture setup?
A4: You can perform a time-course experiment where this compound is incubated in your cell culture medium at 37°C. Samples are collected at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the remaining concentration of this compound is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q5: What are the known cellular targets of this compound?
A5: this compound is an inhibitor of the chromodomain of Polycomb Repressive Complex 1 (PRC1) component, Chromobox homolog 7 (CBX7).[2][3] It competitively binds to the methyl-lysine binding pocket of CBX7, thereby displacing it from its target genes.[3]
Q6: What is the mechanism of action of this compound?
A6: By inhibiting the binding of CBX7 to histone H3 trimethylated at lysine 27 (H3K27me3) at target gene loci, this compound leads to the de-repression of these genes.[2][3] A key target that is de-repressed is the INK4a/ARF locus, which encodes for the tumor suppressor proteins p16INK4a and p14ARF.[2][3]
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium.
Materials:
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This compound
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DMSO (or other appropriate solvent)
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
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Sterile microcentrifuge tubes or a 96-well plate
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Incubator (37°C, 5% CO2)
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HPLC or LC-MS/MS system
Procedure:
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Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
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Prepare test solutions:
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Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium (with and without FBS) to your final working concentration (e.g., 10 µM).
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Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
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Aliquot the test solutions into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
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Collect samples at designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
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The t=0 sample should be collected immediately after preparation.
-
Store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
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Thaw the samples and prepare them for analysis according to the requirements of your analytical instrument. This may involve protein precipitation (e.g., with acetonitrile) for samples containing serum.
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Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
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Plot the concentration of this compound as a percentage of the initial concentration (t=0) versus time.
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Calculate the half-life (t1/2) of this compound in the cell culture medium.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Troubleshooting MS37452 ChIP-seq Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), with a special focus on experiments involving the small molecule inhibitor MS37452.
General ChIP-seq Workflow
Chromatin Immunoprecipitation sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of proteins such as transcription factors, histone modifications, or chromatin regulators.[1][2] The process can be broken down into two main stages: the "wet lab" experimental phase and the "dry lab" data analysis phase.[2]
The experimental workflow typically involves the following key steps:
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Cross-linking: Proteins are covalently linked to DNA in vivo using formaldehyde.
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Chromatin Fragmentation: The chromatin is sheared into smaller fragments, usually between 200-600 base pairs, by sonication or enzymatic digestion.[2][3]
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Immunoprecipitation (IP): A specific antibody is used to isolate the protein of interest along with its cross-linked DNA.
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DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.
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Library Preparation and Sequencing: The purified DNA fragments are prepared into a library for next-generation sequencing (NGS).[2]
Understanding this compound in the Context of ChIP-seq
This compound is a small molecule inhibitor that targets the chromodomain of CBX7, a component of the Polycomb Repressive Complex 1 (PRC1).[4][5] It functions by competing with the binding of trimethylated lysine 27 on histone H3 (H3K27me3) to the CBX7 chromodomain.[4] In a ChIP-seq experiment, treating cells with this compound is expected to displace CBX7 from its target gene loci.[4] This makes it a useful tool for studying the role of CBX7 in gene regulation. A successful ChIP-seq experiment in this context would demonstrate a reduction in CBX7 occupancy at specific genomic locations after treatment with this compound.[4]
Experimental Workflow and Troubleshooting Logic
Below are diagrams illustrating the general ChIP-seq workflow and a logical approach to troubleshooting common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during ChIP-seq experiments, from low signal and high background to issues specific to the use of small molecule inhibitors.
Category 1: Low Signal or No Enrichment
Question: Why am I getting a very low yield of DNA after immunoprecipitation?
Answer: Low DNA recovery is a frequent issue in ChIP experiments and can stem from several factors:
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Insufficient Starting Material: ChIP experiments often require a substantial number of cells, typically in the range of 1 to 10 million, depending on the abundance of the target protein.[2] For low-abundance targets, you may need to increase the initial cell count.[3]
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Inefficient Cell Lysis: If cells are not lysed effectively, the chromatin will not be accessible for shearing and immunoprecipitation.[6] Consider using mechanical force, such as a dounce homogenizer, to aid in lysis.
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Suboptimal Cross-linking: Over-fixation with formaldehyde can mask the epitope your antibody is supposed to recognize, while under-fixation can lead to the dissociation of the protein-DNA complex.[7] It is crucial to optimize the fixation time and temperature for your specific cell type and target.[2]
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Ineffective Antibody: The antibody is the most critical reagent in a ChIP experiment. Ensure you are using a ChIP-validated antibody.[3][7] You may also need to optimize the amount of antibody used; too little will result in low yield, while too much can increase background noise.[6]
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Poor Chromatin Shearing: If chromatin is not fragmented effectively, the large DNA fragments can be difficult to immunoprecipitate. Conversely, excessive sonication can destroy the epitope.[6]
Category 2: High Background
Question: My sequencing results show high background signal across the genome. What could be the cause?
Answer: High background can obscure true binding sites and complicate data analysis. Common causes include:
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Non-specific Antibody Binding: If the antibody has off-target interactions or if too much antibody is used, it can bind non-specifically to chromatin or the beads.[7] Titrating the antibody concentration is recommended.[3]
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Insufficient Washing: The washing steps after immunoprecipitation are critical for removing non-specifically bound chromatin. You may need to increase the number of washes or the stringency of the wash buffers (e.g., by increasing salt concentration).[6]
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Contaminated Reagents: Buffers or beads contaminated with proteins or DNA can lead to high background.[3][6] Always use fresh, high-quality reagents.
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Inadequate Blocking/Pre-clearing: Protein A/G beads can non-specifically bind proteins from the cell lysate.[6] A pre-clearing step, where the lysate is incubated with beads before adding the specific antibody, can help reduce this background.[3]
Category 3: Issues Specific to this compound Experiments
Question: After treating my cells with this compound, the ChIP-seq signal for my target protein (CBX7) is gone. Is my experiment failing?
Answer: Not necessarily. In fact, this result may indicate that your experiment is working as expected. This compound is designed to be a competitive inhibitor of the CBX7 chromodomain, preventing it from binding to H3K27me3 on chromatin.[4] Therefore, a significant reduction or complete loss of the CBX7 ChIP-seq signal at its known target loci after this compound treatment is the expected biological outcome.[4] This demonstrates the efficacy of the compound in displacing CBX7 from chromatin.
Question: How can I be sure that the loss of signal is due to this compound activity and not a technical failure?
Answer: To confirm the specificity of your results, you should include several controls in your experimental design:
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Vehicle Control: Treat a parallel cell culture with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration and for the same duration. This control should show a strong ChIP-seq signal for CBX7, which you can then compare to the this compound-treated sample.
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Positive and Negative Control Loci: Use qPCR to check enrichment at a known CBX7 target gene (positive control) and a gene where CBX7 is not expected to bind (negative control). You should see high enrichment at the positive control locus in the vehicle-treated sample and a significant reduction in the this compound-treated sample.
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Input Control: A sample of sheared chromatin that has not undergone immunoprecipitation should be sequenced alongside your ChIP samples. This control helps to account for biases in chromatin shearing and sequencing and is essential for accurate peak calling.[1][8]
Category 4: Data Analysis and Interpretation
Question: My peak calling software (e.g., MACS2) has identified thousands of peaks. How do I know if they are real?
Answer: Interpreting ChIP-seq data requires careful quality control and analysis:
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Replicate Concordance: Biological replicates are essential. True binding sites should be consistently identified across replicates.[1] Poor concordance between replicates can indicate technical variability or low-quality data.[1]
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Signal-to-Noise Ratio: A good ChIP-seq experiment will have a high signal-to-noise ratio. Metrics like the Fraction of Reads in Peaks (FRiP) can help quantify this.
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Visual Inspection: Always visually inspect your data in a genome browser like IGV.[2][9] This allows you to see the shape and height of the peaks and can help you identify potential artifacts.
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Use of Controls: Proper use of control samples, like an input or IgG control, is critical for distinguishing true enrichment from background noise and other biases.[1][8]
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Peak Annotation: Assigning peaks to the nearest gene is a common first step, but it can be misleading as regulatory elements can be located far from the genes they regulate.[1]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for a successful ChIP-seq experiment.
Table 1: Recommended Starting Material and Reagents
| Parameter | Recommendation | Rationale |
| Cell Number | 1 x 106 to 1 x 107 cells per IP | Ensures sufficient chromatin for detectable signal, especially for low-abundance proteins.[2] |
| Antibody | 1-10 µg of ChIP-validated antibody | Amount should be optimized; too little reduces signal, too much increases background.[6] |
| Protein A/G Beads | 20-30 µL of bead slurry per IP | Provides sufficient surface area for antibody binding. |
| Formaldehyde | 1% final concentration (8-10 min) | Optimal cross-linking preserves protein-DNA interactions without masking epitopes.[10] |
Table 2: Key Quality Control Metrics
| QC Metric | Good Quality | Poor Quality | Possible Cause of Poor Quality |
| DNA Fragment Size | 200-600 bp | <100 bp or >1000 bp | Suboptimal sonication or enzymatic digestion.[2] |
| Sequencing Depth | 20-45 million reads per sample | <10 million reads | Insufficient sequencing can lead to missed peaks. |
| Alignment Rate | >80% | <60% | Poor sample quality, contamination, or issues with the reference genome. |
| FRiP Score | >1% | <0.5% | Low enrichment, high background, or poor antibody performance. |
| Replicate Correlation | Pearson > 0.8 | < 0.6 | High technical variability between experiments. |
Detailed Experimental Protocol: ChIP-seq
This protocol is a generalized guideline. Optimization will be required for specific cell types and target proteins.
1. Cell Preparation and Cross-linking a. Culture cells to ~80-90% confluency. If using this compound, add the compound at the desired concentration and incubate for the appropriate time. Include a vehicle-only control. b. Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking. c. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.[10] d. Scrape the cells, transfer to a conical tube, and pellet by centrifugation (e.g., 1500 x g for 5 minutes at 4°C). e. Wash the cell pellet twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing a. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. b. Isolate the nuclei. c. Resuspend the nuclear pellet in a shearing/sonication buffer. d. Shear the chromatin to an average size of 200-600 bp using a sonicator. This step requires extensive optimization. e. After sonication, centrifuge to pellet cellular debris. The supernatant contains the soluble chromatin. f. Save a small aliquot of the sheared chromatin as the Input Control .[10]
3. Immunoprecipitation a. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C. b. Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube. c. Add the ChIP-grade primary antibody (e.g., anti-CBX7) and incubate overnight at 4°C with rotation. d. Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
4. Washing and Elution a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. c. Elute the protein-DNA complexes from the beads using an elution buffer.
5. Reverse Cross-linking and DNA Purification a. Add NaCl to the eluates and the input control to reverse the formaldehyde cross-links by incubating at 65°C for at least 6 hours or overnight.[11] b. Add RNase A and Proteinase K to digest RNA and proteins, respectively.[11] c. Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
6. Library Preparation and Sequencing a. Quantify the purified DNA. b. Prepare a sequencing library using a standard library preparation kit. This typically involves end-repair, A-tailing, and adapter ligation. c. Perform PCR amplification to generate enough material for sequencing. d. Sequence the libraries on a compatible next-generation sequencing platform.
References
- 1. Ten Common Mistakes in ChIP-seq Data Analysis â And How Seasoned Bioinformaticians Prevent Them [accurascience.com]
- 2. portlandpress.com [portlandpress.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 8. Experimental Design Considerations for ChIP-seq — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 9. Troubleshooting ATAC-seq, CUT&Tag, ChIP-seq & More - Expert Epigenomic Guide | AccuraScience [accurascience.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
How to improve MS37452 cell permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS37452, a potent inhibitor of the CBX7 chromodomain.[1][2] This guide focuses on addressing challenges related to its cell permeability and provides practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a competitive inhibitor of the chromobox homolog 7 (CBX7) chromodomain's binding to trimethylated lysine 27 on histone 3 (H3K27me3).[1][2][3][4][5] By disrupting this interaction, this compound can de-repress the transcription of target genes, such as the tumor suppressor p16/CDKN2A, by displacing CBX7 from gene loci like the INK4A/ARF locus in prostate cancer cells.[1][3]
Q2: I am observing lower than expected activity of this compound in my cell-based assays. Could this be a cell permeability issue?
Yes, lower than expected cellular activity, especially when in vitro binding assays show high potency, can be an indication of poor cell permeability. A study on this compound and its analogs noted that their in vitro structure-activity relationship (SAR) did not always correlate with cellular activity, which suggests that cell permeability may be a limiting factor.[6]
Q3: What are the recommended solvent and storage conditions for this compound?
Proper dissolution and storage are critical for maintaining the activity of this compound. It is soluble in organic solvents such as DMSO, DMF, and ethanol.[2][4] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided.[1]
Troubleshooting Guide: Improving this compound Cell Permeability
This guide provides several strategies to troubleshoot and potentially improve the cellular uptake of this compound in your experiments.
Problem: Suboptimal Cellular Efficacy of this compound
If you are observing a weaker than expected phenotype or downstream effect in your cell-based assays, consider the following troubleshooting steps:
1. Optimization of Compound Formulation and Delivery
The formulation of this compound can significantly impact its delivery into cells.
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Solvent Considerations : Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. High concentrations of organic solvents can damage cell membranes and affect permeability.
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Use of Permeation Enhancers : Consider the use of well-established, non-toxic permeation enhancers. These are compounds that can transiently increase membrane fluidity. However, their use should be carefully validated for cell-type-specific toxicity.
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Formulation for In Vivo Studies : For animal studies, specific formulations can improve bioavailability. MedchemExpress suggests formulations with PEG300, Tween-80, and SBE-β-CD to improve solubility and potentially aid in absorption.[1]
2. Modification of Experimental Parameters
Adjusting the experimental conditions can sometimes enhance compound uptake.
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Incubation Time : Increasing the incubation time of this compound with the cells may allow for greater accumulation of the compound inside the cells. Studies have used incubation times ranging from 2 to 12 hours.[1][3]
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Compound Concentration : While respecting the limits of solubility and cytotoxicity, increasing the concentration of this compound may be necessary to achieve a sufficient intracellular concentration. Effective concentrations in PC3 cells have been reported in the range of 125-500 µM.[1][3]
3. Advanced Delivery Strategies
For persistent permeability issues, more advanced techniques can be employed, though these require more significant development.
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Nanoparticle Encapsulation : Encapsulating this compound into lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis.
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Chemical Modification : Although this involves medicinal chemistry efforts, structural modifications to this compound could improve its physicochemical properties for better membrane permeability. Strategies such as introducing intramolecular hydrogen bonds or cyclization have been shown to improve the permeability of other small molecules.[7][8][9][10]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥49.5 mg/mL | [4] |
| DMF | 30 mg/mL | [2] |
| Ethanol | ≥9.96 mg/mL (with ultrasonic) | [4] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [2] |
Table 2: Reported Experimental Conditions for this compound in Cellular Assays
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| PC3 (Human Prostate Cancer) | 125 - 500 µM | 12 hours | Increased INK4A/ARF transcript levels | [1][3] |
| PC3 (Human Prostate Cancer) | 250 µM | 2 hours | Reduced CBX7 occupancy at the INK4A/ARF locus | [1][3] |
| PC3 (Human Prostate Cancer) | 200 µM | 5 days | Decreased cell viability (in combination with doxorubicin) | [1] |
Experimental Protocols
Protocol 1: General Cell Permeability Assessment using a Cell-Based Functional Assay
This protocol describes a general workflow to assess the cellular activity of this compound, which is indirectly indicative of its cell permeability.
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Cell Culture : Culture your target cells (e.g., PC3) in the appropriate medium and conditions until they reach the desired confluency.
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Compound Preparation : Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions to achieve the desired final concentrations.
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Treatment : Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
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Incubation : Incubate the cells for a predetermined period (e.g., 2, 12, or 24 hours).
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Endpoint Analysis : Analyze the downstream effects of this compound. This could include:
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qRT-PCR : To measure the expression levels of CBX7 target genes like CDKN2A.
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Western Blot : To assess changes in the protein levels of p16.
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Chromatin Immunoprecipitation (ChIP) : To determine the occupancy of CBX7 at specific gene loci.
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Cell Viability Assays : (e.g., MTT, CellTiter-Glo) to assess the effect on cell proliferation.
-
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Data Analysis : Compare the results from the this compound-treated cells with the vehicle-treated control cells to determine the compound's efficacy.
Mandatory Visualizations
Caption: Inhibition of the CBX7 signaling pathway by this compound.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Verifying MS37452 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the cellular target engagement of MS37452, a known inhibitor of the Chromobox homolog 7 (CBX7) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
A1: this compound is a small molecule inhibitor that targets the chromodomain of CBX7.[1][2] CBX7 is a component of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in epigenetic regulation by recognizing tri-methylated lysine 27 on histone H3 (H3K27me3) and subsequently repressing gene transcription.[1][2]
Q2: How does this compound work at a molecular level?
A2: this compound competitively binds to the aromatic cage of the CBX7 chromodomain, the same site that recognizes the H3K27me3 mark.[1][2] This prevents CBX7 from binding to its histone target, leading to the de-repression of PRC1 target genes, such as the tumor suppressor p16/CDKN2A.[1][2]
Q3: What are the recommended methods to confirm that this compound is engaging CBX7 in my cells?
A3: Two highly recommended methods for verifying target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET/BRET (Bioluminescence Resonance Energy Transfer) assay. CETSA is a label-free method that assesses changes in the thermal stability of a target protein upon ligand binding, while NanoBRET is a proximity-based assay that measures the binding of a fluorescently labeled tracer to a luciferase-tagged target protein.[3][4][5][6][7][8][9]
Q4: What are the expected downstream effects of successful this compound target engagement?
A4: Successful engagement of CBX7 by this compound should lead to a decrease in CBX7 occupancy at the promoter regions of its target genes, such as the INK4A/ARF locus.[1][2] This will result in an increase in the mRNA and protein levels of genes repressed by the PRC1 complex, like p16/CDKN2A.[1][2]
Signaling Pathway
The following diagram illustrates the canonical Polycomb Repressive Complex (PRC) signaling pathway and the mechanism of action for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Nano-Glo® Detection Systems [promega.com]
MS37452 inconsistent results in repeat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when working with MS37452, a potent inhibitor of the CBX7 chromodomain.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the binding of the CBX7 chromodomain to trimethylated lysine 27 on histone H3 (H3K27me3).[1][2] By competitively occupying the methyl-lysine binding aromatic cage and an internal portion of the protein, this compound displaces CBX7 from its target gene loci.[2] A key target is the INK4A/ARF locus; by displacing CBX7, this compound can derepress the transcription of the p16/CDKN2A tumor suppressor gene in cancer cells.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO. One suggested protocol for a stock solution involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a solubility of at least 2.5 mg/mL (6.27 mM).[1] Another protocol uses 10% DMSO and 90% (20% SBE-β-CD in Saline) for a similar solubility.[1]
Q3: What are the typical working concentrations and treatment times for this compound in cell-based assays?
A3: The effective concentration and treatment time for this compound can vary depending on the cell line and experimental endpoint. Published studies have used concentrations ranging from 125 µM to 500 µM.[1] For assessing changes in transcript levels of target genes like INK4A/ARF, a 12-hour treatment has been shown to be effective.[1] For observing reduced CBX7 occupancy at the INK4A/ARF locus, a shorter treatment of 2 hours has been used.[1] In combination with other drugs, such as doxorubicin, a 5-day treatment with 200 µM this compound has been reported to decrease cell viability.[1]
Q4: I am observing high variability between my replicate experiments. What are the potential causes?
A4: Inconsistent results in cell-based assays can arise from several factors.[3][4] For this compound, pay close attention to:
-
Compound Solubility: Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitation of the compound can lead to inconsistent effective concentrations. If precipitation is observed, gentle heating and/or sonication may be used to aid dissolution.[1]
-
Cell Culture Conditions: Factors such as cell passage number, cell density at the time of treatment, and mycoplasma contamination can significantly impact experimental outcomes.[3][4][5] It is crucial to maintain consistent cell culture practices.
-
Assay Timing: The timing of your analysis post-treatment is critical. For gene expression studies, the effect of this compound is time-dependent.[2] Ensure you are harvesting cells at a consistent time point across experiments.
Troubleshooting Guide
Issue 1: Low or No Observed Effect of this compound
| Potential Cause | Recommended Solution |
| Compound Degradation or Inactivity | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions in DMSO and use them for a limited time. |
| Insufficient Treatment Time or Concentration | Titrate the concentration of this compound and perform a time-course experiment to determine the optimal conditions for your specific cell line and assay. |
| Cell Line Insensitivity | The cellular context, including the expression levels of CBX7 and the status of the p16/INK4a pathway, can influence the response to this compound. Consider using a positive control cell line, such as PC3 prostate cancer cells, where its activity has been documented.[2] |
| Incorrect Assay Endpoint | Confirm that your readout is appropriate for the mechanism of action. For example, when expecting derepression of p16/INK4a, measure changes in mRNA or protein levels of p16. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Recommended Solution |
| Compound Precipitation in Media | Visually inspect the culture media after adding this compound for any signs of precipitation. If observed, try different solvent formulations or lower the final concentration.[1] |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture media is consistent across all wells and is at a non-toxic level (typically below 0.5%). Run a vehicle control (DMSO alone) to assess its effect on the cells. |
| Lack of Selectivity | While this compound is a CBX7 inhibitor, it's important to consider potential off-target effects, especially at higher concentrations.[6] If feasible, include a negative control compound with a similar chemical structure but no activity against CBX7. |
Experimental Protocols
Protocol 1: Analysis of p16/INK4a Gene Expression by RT-qPCR
-
Cell Seeding: Plate PC3 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture media to final concentrations of 125 µM, 250 µM, and 500 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Aspirate the existing media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubation: Incubate the cells for 12 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for p16/INK4a and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of p16/INK4a using the ΔΔCt method.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for CBX7 Occupancy
-
Cell Seeding and Treatment: Seed PC3 cells and treat with 250 µM this compound or a vehicle control for 2 hours as described above.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture media to a final concentration of 1% and incubating for 10 minutes at room temperature.
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Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
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Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CBX7 overnight at 4°C. Use a non-specific IgG as a negative control.
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Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
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Washes and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated chromatin.
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Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
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qPCR Analysis: Perform qPCR using primers spanning the INK4A/ARF locus to quantify the amount of immunoprecipitated DNA.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. Troubleshooting Cell-based Assays - Eppendorf China [eppendorf.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Long-term stability of MS37452 stock solutions
Technical Support Center: MS37452
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of this compound stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For optimal solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Ethanol and Dimethylformamide (DMF) are also viable options.[1]
2. What are the recommended storage conditions and stability for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions in aliquots in tightly sealed vials. The stability of the stock solution depends on the storage temperature:
To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[3] The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[1]
3. My this compound solution has precipitated. What should I do?
If you observe precipitation or phase separation in your this compound solution, gentle heating and/or sonication can be used to help redissolve the compound.[3] To prevent precipitation, ensure you are using an appropriate solvent and concentration as detailed in the solubility data table. For aqueous-based buffers, the solubility is significantly lower.[1]
4. Can I store my diluted, ready-to-use this compound solution?
It is highly recommended to prepare working solutions for in vivo and in vitro experiments freshly on the day of use.[3] Storing diluted solutions, especially in aqueous buffers, for extended periods is not advised as it can lead to precipitation and degradation.
5. How does this compound exert its biological effect?
This compound is a competitive inhibitor of the CBX7 (Chromobox homolog 7) chromodomain's binding to trimethylated lysine 27 on histone H3 (H3K27me3).[1][2][3][5] This inhibition leads to the derepression of Polycomb repressive complex target genes, such as p16/CDKN2A, at the INK4A/ARF locus in cancer cells.[3][6]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥49.5 mg/mL | [2] |
| DMSO | 30 mg/mL | [1] |
| DMF | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Ethanol (with ultrasonic) | ≥9.96 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Water | Insoluble | [2] |
Table 2: Long-Term Stability of this compound Stock Solutions
| Storage Temperature | Recommended Duration | Reference |
| -80°C | Up to 6 months | [3] |
| -20°C | Up to 1 month | [3][4] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
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Equilibrate the vial of solid this compound to room temperature before opening.
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Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO).
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Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication can be applied if necessary.
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Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.
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Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
For in vivo studies, a clear solution of ≥ 2.5 mg/mL can be achieved using the following protocol.[3] It is recommended to prepare this solution fresh on the day of the experiment.[3]
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Start with a pre-calculated amount of this compound powder or a high-concentration DMSO stock.
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Add the following solvents sequentially, ensuring each is fully mixed before adding the next:
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10% DMSO
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40% PEG300
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5% Tween-80
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45% Saline
-
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Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent evaporation- Exceeded solubility limit- Improper storage | - Ensure vials are tightly sealed.- Briefly warm and vortex the solution before use.- Prepare a new stock solution at a lower concentration. |
| Inconsistent experimental results | - Degradation of this compound due to multiple freeze-thaw cycles- Instability of diluted working solutions | - Always use freshly thawed aliquots for each experiment.- Prepare working solutions fresh on the day of use.[3] |
| Difficulty dissolving this compound | - Inappropriate solvent- High concentration | - Refer to the solubility table and use an appropriate solvent.- Use gentle heating or sonication to aid dissolution.[3] |
Visual Diagrams
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Mechanism of action of this compound in derepressing gene transcription.
References
Validation & Comparative
A Comparative Guide to CBX7 Inhibitors: MS37452 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromobox homolog 7 (CBX7) inhibitor MS37452 with other notable inhibitors, offering a detailed analysis of their performance based on available experimental data. This document is intended to assist researchers in making informed decisions for their studies in areas such as oncology, epigenetics, and developmental biology.
Introduction to CBX7 Inhibition
Chromobox homolog 7 (CBX7) is a component of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator that mediates gene silencing through the recognition of trimethylated histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of CBX7 has been implicated in various cancers, making it an attractive therapeutic target.[1][2] Small molecule inhibitors that disrupt the interaction between the CBX7 chromodomain and H3K27me3 can lead to the reactivation of tumor suppressor genes, such as those in the INK4a/ARF locus.[1][2] This guide focuses on this compound, a small molecule inhibitor of CBX7, and compares its activity with other prominent inhibitors.
Performance Comparison of CBX7 Inhibitors
The following tables summarize the quantitative data for this compound and other selected CBX7 inhibitors. The data has been compiled from various studies to provide a comparative overview of their binding affinity, selectivity, and cellular activity.
Table 1: In Vitro Binding Affinity and Selectivity of CBX7 Inhibitors
| Inhibitor | Type | Target | Kd (µM) | IC50 (µM) | Selectivity Profile | Reference |
| This compound | Small Molecule | CBX7 | 28.9 | 43.0 (Ki) | ~3-fold selective for CBX7 over CBX4; >10-fold selective over CBX2/6/8. No binding to CBX1/3/5. | [1] |
| UNC3866 | Peptidomimetic | CBX7 | 0.097 | - | Equipotent for CBX4. 6 to 18-fold selective versus seven other CBX and CDY chromodomains. | [3] |
| MS351 | Small Molecule | CBX7 | ~500 | - | Selective for CBX7 over other CBX proteins (CBX1/2/3/4/5/6/8). | [4] |
| MS351 + RNA | Small Molecule | CBX7-RNA complex | 23.8 | - | Forms a ternary complex with CBX7 and ANRIL RNA. | [4] |
Table 2: Cellular Activity of CBX7 Inhibitors
| Inhibitor | Cell Line | Concentration | Effect | Reference |
| This compound | PC3 (Prostate Cancer) | 250 µM | Reduced CBX7 occupancy at the INK4a/ARF locus. | [1] |
| This compound | PC3 (Prostate Cancer) | 250-500 µM | Increased transcription of p14/ARF and p16/INK4a. | [1] |
| UNC3866 | PC3 (Prostate Cancer) | Micromolar concentrations | Inhibits PC3 cell proliferation. | [3] |
| MS351 | PC3 (Prostate Cancer) | 1-5 µM | Transcriptional derepression of p16INK4a. | [4] |
| MS351 | Mouse Embryonic Stem Cells | 1-2 µM | Transcriptional derepression of p16INK4a. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the descriptions in the referenced publications and are intended to provide a general framework. For precise experimental conditions, please refer to the original publications.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Kd or IC50) of inhibitors to the CBX7 chromodomain.
-
Reagents and Materials:
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Purified recombinant CBX7 chromodomain protein.
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Fluorescently labeled peptide probe corresponding to H3K27me3 (e.g., FITC-labeled).
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Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
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Test inhibitors (e.g., this compound, UNC3866).
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384-well black plates.
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Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A solution of the CBX7 protein and the fluorescent probe is prepared in the assay buffer at concentrations optimized for a stable polarization signal.
-
Serial dilutions of the test inhibitor are added to the wells of the 384-well plate.
-
The CBX7 protein and probe mixture is added to each well.
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The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
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Fluorescence polarization is measured using the plate reader.
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The data is analyzed to calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe. The Ki or Kd can be derived from this value.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if an inhibitor can displace CBX7 from its target gene loci in a cellular context.
-
Reagents and Materials:
-
Cell line of interest (e.g., PC3 cells).
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Test inhibitor (e.g., this compound).
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Formaldehyde for cross-linking.
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Glycine to quench cross-linking.
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Cell lysis buffer.
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Sonication equipment to shear chromatin.
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Anti-CBX7 antibody.
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Protein A/G magnetic beads.
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Wash buffers.
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Elution buffer.
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Proteinase K and RNase A.
-
DNA purification kit.
-
Reagents for qPCR.
-
-
Procedure:
-
Cells are treated with the test inhibitor or a vehicle control for a specified time.
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Proteins are cross-linked to DNA using formaldehyde.
-
The cross-linking reaction is quenched with glycine.
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Cells are lysed, and the nuclei are isolated.
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Chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.
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The sheared chromatin is incubated with an anti-CBX7 antibody overnight to immunoprecipitate the CBX7-DNA complexes.
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Protein A/G beads are used to capture the antibody-chromatin complexes.
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The beads are washed to remove non-specific binding.
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The cross-links are reversed, and the DNA is purified.
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The amount of target DNA (e.g., from the INK4a/ARF locus) is quantified using qPCR.
-
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression
qPCR is used to measure the changes in the transcript levels of CBX7 target genes following inhibitor treatment.
-
Reagents and Materials:
-
Cell line of interest.
-
Test inhibitor.
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RNA extraction kit.
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Reverse transcriptase for cDNA synthesis.
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qPCR primers for target genes (e.g., p16INK4a, p14ARF) and a housekeeping gene (e.g., GAPDH).
-
SYBR Green or TaqMan probe-based qPCR master mix.
-
qPCR instrument.
-
-
Procedure:
-
Cells are treated with the test inhibitor or a vehicle control.
-
Total RNA is extracted from the cells.
-
cDNA is synthesized from the RNA using reverse transcriptase.
-
qPCR is performed using primers specific for the target genes and a housekeeping gene for normalization.
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The relative expression of the target genes is calculated using the ΔΔCt method.
-
Visualizations
The following diagrams illustrate the CBX7 signaling pathway and a typical experimental workflow for evaluating CBX7 inhibitors.
Caption: CBX7-mediated gene silencing and its inhibition.
References
- 1. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular chemical probe targeting the chromodomains of Polycomb repressive complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MS37452 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CBX7 inhibitor MS37452 with other alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating its potential for further investigation in cancer therapy.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of Chromobox homolog 7 (CBX7), a component of the Polycomb Repressive Complex 1 (PRC1).[1] CBX7 plays a crucial role in epigenetic regulation by recognizing the trimethylated lysine 27 on histone H3 (H3K27me3), a mark associated with gene silencing. In several cancers, including prostate, gastric, thyroid, pancreas, and colon cancer, the expression of the CBX7 gene is dysregulated.[2][3] this compound exerts its effect by competing with H3K27me3 for binding to the chromodomain of CBX7. This competitive inhibition leads to the reactivation of tumor suppressor genes that are silenced by the PRC1 complex.
One of the key target genes de-repressed by this compound is p16/CDKN2A, a critical tumor suppressor protein that regulates the cell cycle.[1] By displacing CBX7 from the INK4A/ARF locus, this compound restores the expression of p16/CDKN2A, leading to cell cycle arrest and inhibition of cancer cell proliferation.[1]
Comparative Efficacy of this compound and Alternatives
Quantitative data on the efficacy of this compound across a broad range of cancer cell lines is limited in publicly available literature. However, studies have demonstrated its activity in the PC3 human prostate cancer cell line. As a point of comparison, UNC3866, another potent CBX7 antagonist, has also been evaluated in this cell line.
| Compound | Cancer Cell Line | Efficacy Metric | Value | Reference |
| This compound | PC3 (Prostate) | Transcriptional De-repression | Increased p16/CDKN2A expression at 250 µM and 500 µM | [1][4] |
| This compound | PC3 (Prostate) | Cell Viability | Decreased viability in combination with doxorubicin at 200 µM | [5] |
| UNC3866 | PC3 (Prostate) | GI50 (50% Growth Inhibition) | 7.6 µM | [6] |
Note: A direct IC50 or GI50 value for this compound in PC3 cells or other cancer cell lines was not available in the reviewed literature. The provided data for this compound focuses on its on-target effect of gene de-repression and its synergistic effect with a chemotherapy agent.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the Graphviz DOT language.
Signaling Pathway of this compound Action
Caption: Mechanism of Action of this compound.
Experimental Workflow for Efficacy Evaluation
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle of Inhibitors: MS37452 vs. Suramin
In the landscape of molecular inhibitors, both MS37452 and suramin have emerged as noteworthy compounds, albeit with vastly different histories and target profiles. This guide provides a comprehensive side-by-side comparison for researchers, scientists, and drug development professionals, delving into their mechanisms of action, quantitative performance, and the experimental frameworks used to evaluate them.
At a Glance: Key Differences
| Feature | This compound | Suramin |
| Primary Target | Chromobox homolog 7 (CBX7) | Broad-spectrum, polyspecific |
| Mechanism of Action | Competitive inhibitor of CBX7 chromodomain binding to H3K27me3 | Inhibits a wide range of enzymes and receptors through various mechanisms |
| Development Stage | Research compound | Approved drug for other indications |
| Selectivity | Selective for a sub-group of CBX chromodomains | Non-selective, numerous off-target effects |
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and suramin, allowing for a direct comparison of their potency and activity.
Table 1: Inhibitory Activity Against CBX7
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| This compound | NMR Titration | Kd | 28.90 ± 2.71 | [1] |
| Fluorescence Anisotropy | Ki (vs. H3K27me3) | 43.0 | [1] | |
| Suramin | Fluorescence Polarization | IC50 | 8.1 | [1] |
Table 2: Cellular Activity in Prostate Cancer Cells (PC3)
| Compound | Assay | Effect | Concentration | Time | Reference |
| This compound | ChIP-qPCR | Reduced CBX7 occupancy at INK4A/ARF locus | 250 µM | 2 hours | [1] |
| qPCR | Increased p16/CDKN2A transcript levels | 250 µM | 12 hours | [1][2] | |
| qPCR | Increased p16/CDKN2A transcript levels | 500 µM | 12 hours | [1][2] |
Table 3: Broad-Spectrum Inhibitory Activity of Suramin
| Target Class | Specific Target | Parameter | Value | Cell Line/System | Reference |
| Growth Factor Receptors | TGFα | Reduced Binding | - | PC3, DU145 | [3] |
| Enzymes | Protein Tyrosine Phosphatases | Inhibition | - | - | |
| Sirtuins | Inhibition | - | - | ||
| Topoisomerase II | Inhibition | - | - | ||
| SARS-CoV-2 RdRp | Inhibition | - | - | ||
| P2 Receptors | Broad | Antagonist | - | - |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and suramin are visualized in the following diagrams.
Caption: Mechanism of action of this compound.
This compound acts as a competitive inhibitor, preventing the chromodomain of CBX7 from recognizing and binding to the trimethylated lysine 27 on histone H3 (H3K27me3).[1][4] This epigenetic mark is crucial for the recruitment of the Polycomb Repressive Complex 1 (PRC1) to target genes, such as the tumor suppressor gene p16/CDKN2A.[1][5][6] By disrupting this interaction, this compound displaces CBX7 from the gene locus, leading to the derepression of p16/CDKN2A transcription.[1][2]
Caption: Suramin's inhibition of growth factor signaling.
Suramin's mechanism of action is multifaceted and not fully elucidated. It is known to be a potent inhibitor of a wide array of enzymes and receptors. A key aspect of its anti-proliferative effects is its ability to interfere with the binding of various growth factors, including Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β), to their respective receptors on the cell surface. This blockade disrupts downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.
Experimental Protocols
In Vitro CBX7 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP) competition assay to determine the inhibitory potential of compounds against the CBX7 chromodomain.
Objective: To measure the IC50 value of a test compound (e.g., this compound, suramin) for the inhibition of CBX7 binding to a fluorescently labeled H3K27me3 peptide.
Materials:
-
Purified recombinant CBX7 chromodomain protein.
-
Fluorescently labeled H3K27me3 peptide (e.g., FITC-H3K27me3).
-
Test compounds (this compound, suramin) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well, non-binding black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Prepare a solution of the CBX7 protein and the fluorescently labeled H3K27me3 peptide in the assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar to micromolar range.
-
-
Assay Setup:
-
Add a fixed volume of the CBX7 protein and fluorescent peptide solution to each well of the microplate.
-
Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no protein (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Fluorescence Polarization Assay Workflow.
Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)
This protocol describes the use of ChIP-qPCR to assess the occupancy of CBX7 at a specific gene locus in cells treated with an inhibitor.
Objective: To determine if a test compound (e.g., this compound) can displace CBX7 from a target gene promoter (e.g., p16/CDKN2A).
Materials:
-
Cell line of interest (e.g., PC3 prostate cancer cells).
-
Test compound (this compound).
-
Formaldehyde for cross-linking.
-
ChIP-grade antibody against CBX7.
-
Control IgG antibody.
-
Reagents and buffers for cell lysis, chromatin shearing (sonication or enzymatic digestion), immunoprecipitation, washing, and DNA purification.
-
Primers for qPCR targeting the gene locus of interest and a negative control region.
-
qPCR master mix and instrument.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle control for the desired time.
-
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-CBX7 antibody or control IgG overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the target gene locus and a control region.
-
Analyze the data to determine the relative enrichment of the target DNA in the CBX7 immunoprecipitation compared to the IgG control.
-
Caption: ChIP-qPCR Experimental Workflow.
Conclusion
This compound and suramin represent two distinct approaches to molecular inhibition. This compound is a targeted inhibitor with a clear mechanism of action centered on the epigenetic reader protein CBX7. Its selectivity offers a more precise tool for studying the role of this specific protein in cellular processes. In contrast, suramin is a broad-spectrum agent with a long history of clinical use for other indications. Its poly-pharmacology, while leading to numerous off-target effects, provides a tool for probing multiple signaling pathways simultaneously. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of target specificity. This guide provides the foundational data and experimental context to aid researchers in making that informed decision.
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of prostatic tumor cell proliferation by suramin: alterations in TGF alpha-mediated autocrine growth regulation and cell cycle distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CBX7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
- 6. CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
MS37452: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of MS37452, a small molecule inhibitor of the Chromobox homolog 7 (CBX7). The content is based on available experimental data to offer an objective performance assessment for research and drug development applications.
Introduction to this compound
This compound is a small molecule identified as a potent inhibitor of the CBX7 chromodomain's binding to trimethylated lysine 27 on histone H3 (H3K27me3).[1][2] CBX7 is a component of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in gene silencing.[1][3] By binding to H3K27me3, CBX7 helps to maintain the repression of target genes, including the tumor suppressor locus INK4a/ARF.[1][3] Dysregulation of CBX7 has been implicated in various cancers, particularly prostate cancer, where it contributes to tumorigenesis by downregulating p16 expression.[4] this compound directly competes with H3K27me3 for binding to the aromatic cage of the CBX7 chromodomain, leading to the de-repression of PRC1 target genes.[1]
In Vitro Efficacy of this compound
The in vitro activity of this compound has been characterized through various biochemical and cellular assays. It effectively disrupts the interaction between CBX7 and its histone ligand and modulates gene expression in cancer cell lines.
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line | Reference |
| Binding Affinity (Kd) | 28.90 ± 2.71 μM | NMR Titration | - | [1] |
| 27.7 μM | Not Specified | - | [2] | |
| Inhibitory Constant (Ki) | 43.0 μM (vs. H3K27me3) | Fluorescence Anisotropy | - | [1] |
| 55.3 μM (vs. H3K9me3) | Fluorescence Anisotropy | - | [1] | |
| Cellular Activity | Induces p14/ARF and p16/INK4a transcription | qPCR | PC3 | [1] |
| 25% transcription increase at 250 μM (12h) | qPCR | PC3 | [1] | |
| 60% transcription increase at 500 μM (12h) | qPCR | PC3 | [1] | |
| Reduces CBX7 occupancy at INK4a/ARF locus | ChIP | PC3 | [1] |
Selectivity of this compound
This compound exhibits selectivity for a subgroup of CBX chromodomains. It binds to CBX2, CBX4, CBX6, and CBX8, but shows minimal binding to CBX1, CBX3, and CBX5 (also known as the HP1 family).[1] Its affinity for CBX7 is approximately 3-fold higher than for CBX4 and over 10-fold higher than for CBX2, CBX6, and CBX8.[1]
In Vivo Efficacy of this compound
One study investigating MS452 (an alternative name for this compound) and its analogs found that the in vitro structure-activity relationship did not correlate with their cellular activity.[5] The study suggested that issues such as poor solubility or cell permeability might have rendered some of the top-performing in vitro compounds unsuitable for cellular and, by extension, in vivo assays.[5] Furthermore, it has been noted that peptide-based antagonists of CBX chromodomains often exhibit poor cell permeability, which is a significant hurdle for in vivo functional studies.[5]
Signaling Pathway and Experimental Workflow
CBX7 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the mechanism of gene repression by the PRC1 complex and its disruption by this compound.
Caption: Mechanism of CBX7-mediated gene repression and its inhibition by this compound.
Experimental Workflow: ChIP-qPCR
The diagram below outlines the workflow for Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR), a key method used to determine the occupancy of CBX7 at the INK4a/ARF gene locus.
Caption: Workflow for analyzing protein-DNA interactions using ChIP-qPCR.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP)
Human prostate cancer PC3 cells were treated with this compound (250 μM) or a DMSO control for 2 hours.[1] Following treatment, protein-DNA complexes were crosslinked using formaldehyde. The cells were then lysed, and the chromatin was sheared by sonication. An antibody specific to CBX7 was used to immunoprecipitate the protein-DNA complexes. After reversing the crosslinks, the purified DNA was analyzed by quantitative PCR (qPCR) using primers specific to different regions of the INK4a/ARF locus to determine the occupancy of CBX7.[1]
Quantitative PCR (qPCR)
To measure the transcriptional levels of p14/ARF and p16/INK4a, PC3 cells were treated with varying concentrations of this compound (250 μM and 500 μM) for different time points (e.g., 12 hours).[1] Total RNA was extracted from the cells and reverse-transcribed into cDNA. The mRNA levels of the target genes were then quantified using SYBR green-based qPCR. The results were normalized to a control gene and compared to DMSO-treated cells to determine the fold change in gene expression.[1]
Alternatives to this compound
Research has continued to develop more potent and selective inhibitors of CBX7. For instance, a study reported the development of a peptidic ligand, compound 9, which exhibits a significantly higher potency for CBX7 with a Kd of 220 nM.[4] This compound also demonstrated selectivity for CBX7 over other CBX family members.[4] Another compound, MS351, was also developed and showed cellular efficacy against CBX7 activity in mouse embryonic stem cells at concentrations of 1-2 μM.[5]
Conclusion
This compound is a valuable tool for studying the function of CBX7 in vitro. It demonstrates moderate potency in inhibiting the CBX7-H3K27me3 interaction and effectively de-represses target gene expression in prostate cancer cells. However, the lack of published in vivo efficacy data represents a significant gap in its pharmacological profile. Challenges related to cell permeability and solubility may have hindered its transition to in vivo studies. Future research should focus on optimizing the drug-like properties of this compound or related scaffolds to develop CBX7 inhibitors with improved potential for in vivo applications and clinical translation. The development of more potent and selective inhibitors like compound 9 and MS351 highlights the ongoing efforts to target this important epigenetic reader protein for therapeutic benefit.
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MS37452 Effects with RNA-seq and Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of MS37452, a known inhibitor of the Chromobox homolog 7 (CBX7), with alternative compounds. The analysis is supported by experimental data from RNA-sequencing (RNA-seq) and proteomics, offering a multi-faceted view of the compound's mechanism of action and its impact on global gene and protein expression.
Introduction to this compound and CBX7 Inhibition
This compound is a potent small molecule inhibitor that targets the chromodomain of CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] CBX7 plays a crucial role in epigenetic regulation by recognizing and binding to trimethylated lysine 27 on histone H3 (H3K27me3), a mark associated with gene silencing.[1][3] By inhibiting the CBX7-H3K27me3 interaction, this compound can de-repress the transcription of target genes, most notably the tumor suppressor p16/CDKN2A, by displacing CBX7 from the INK4A/ARF locus.[1][4] This mechanism of action makes CBX7 inhibitors like this compound promising therapeutic agents, particularly in cancers where CBX7 is overexpressed, such as prostate cancer.[3][5]
Comparative Analysis of CBX7 Inhibitors
While this compound has demonstrated efficacy in preclinical studies, other compounds have been developed with potentially improved potency and selectivity. This guide includes a comparison with UNC3866, a next-generation CBX7 inhibitor with a higher binding affinity.
| Feature | This compound | UNC3866 | Reference Compound (Inactive Control) |
| Target | CBX7 Chromodomain | CBX4/CBX7 Chromodomains | N/A |
| Binding Affinity (Kd) | 27.7 µM for CBX7[4] | ~100 nM for CBX4/CBX7[2] | N/A |
| Mechanism of Action | Competes with H3K27me3 for binding to the CBX7 chromodomain, leading to the de-repression of target genes.[1] | Potent antagonist of the methyl-lysine reading function of Polycomb CBX chromodomains.[2] | Lacks significant binding to CBX7. |
| Reported Cellular Effects | Induces transcription of p16/CDKN2A in prostate cancer cells.[1][4] In combination with doxorubicin, it decreases cell viability.[4] | Inhibits PC3 prostate cancer cell proliferation and induces a senescent-like morphology.[2] | No significant effect on cell proliferation or target gene expression. |
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed protocols for RNA-seq and proteomics analysis of cells treated with CBX7 inhibitors are provided below.
RNA-Sequencing Protocol
This protocol outlines the steps for analyzing global gene expression changes in a cancer cell line (e.g., PC3 prostate cancer cells) following treatment with a CBX7 inhibitor.
I. Cell Culture and Treatment:
-
Culture PC3 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with the CBX7 inhibitor (e.g., this compound or UNC3866) at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control compound.
-
Harvest cells and proceed to RNA extraction.
II. RNA Extraction and Quality Control:
-
Extract total RNA from treated and control cells using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for library preparation.
III. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA using a standard commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina NovaSeq).
IV. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treated and control groups.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify affected biological processes and signaling pathways.
Proteomics Protocol
This protocol describes the methodology for identifying and quantifying changes in the proteome of cancer cells upon treatment with a CBX7 inhibitor.
I. Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedures as described in the RNA-seq protocol.
II. Protein Extraction and Digestion:
-
Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates using a standard assay (e.g., BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
III. Peptide Labeling and Fractionation (Optional but Recommended):
-
For quantitative proteomics, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexing and accurate relative quantification.
-
Fractionate the peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
IV. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer will fragment the peptides and generate tandem mass spectra (MS/MS) that can be used for peptide identification.
V. Data Analysis:
-
Database Search: Use a search engine like MaxQuant, Proteome Discoverer, or Sequest to identify peptides and proteins by matching the experimental MS/MS spectra against a protein sequence database (e.g., UniProt).
-
Quantification: Quantify the relative abundance of proteins across different conditions based on the reporter ion intensities (for labeled experiments) or precursor ion intensities (for label-free experiments).
-
Statistical Analysis: Perform statistical tests to identify proteins that are significantly differentially abundant between the treated and control groups.
-
Bioinformatics Analysis: Conduct pathway and functional analysis on the differentially abundant proteins to understand the biological impact of the CBX7 inhibitor at the protein level.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: CBX7 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cross-Validation.
Conclusion
The cross-validation of this compound's effects using both RNA-seq and proteomics provides a robust framework for understanding its mechanism of action. By comparing its transcriptomic and proteomic signatures with those of more potent inhibitors like UNC3866, researchers can gain deeper insights into the therapeutic potential of targeting the CBX7 pathway. The detailed protocols and workflows presented in this guide are intended to facilitate such comparative studies, ultimately accelerating the development of novel epigenetic therapies for cancer and other diseases.
References
- 1. What are CBX7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. Large-scale proteomic analyses of incident Alzheimer's disease reveal new pathophysiological insights and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for MS37452 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of negative control strategies for experiments involving MS37452, a small molecule inhibitor of the Chromobox homolog 7 (CBX7). Proper negative controls are paramount for validating that the observed cellular effects of this compound are due to its specific on-target activity. This document outlines the rationale for choosing appropriate controls, presents supporting experimental data, and provides detailed protocols for key validation assays.
Introduction to this compound and the Importance of Negative Controls
This compound is a competitive inhibitor that targets the chromodomain of CBX7, preventing it from binding to its epigenetic mark, trimethylated lysine 27 on histone H3 (H3K27me3).[1][2] This interaction is a key step in the Polycomb Repressive Complex 1 (PRC1) pathway, which silences the expression of target genes, including the tumor suppressor p16/CDKN2A.[1][2] By inhibiting CBX7, this compound displaces it from gene loci like INK4A/ARF, leading to the de-repression of p16/CDKN2A transcription.[2] This mechanism makes this compound a valuable tool for cancer research, particularly in prostate cancer where CBX7 is often overexpressed.
To rigorously validate that the observed de-repression of p16/CDKN2A and any subsequent cellular phenotypes (e.g., decreased cell viability) are direct consequences of CBX7 inhibition by this compound, it is essential to employ appropriate negative controls. A negative control should ideally be a molecule that is structurally very similar to the active compound but lacks its biological activity. This helps to rule out off-target effects or effects caused by the chemical scaffold itself.
Comparison of Negative Control Strategies
The most common control in small molecule experiments is the vehicle control, typically Dimethyl Sulfoxide (DMSO), in which the compound is dissolved. While essential, a vehicle control only accounts for the effects of the solvent. A more rigorous approach is to use a structurally related but inactive analog of the active compound.
Proposed Negative Control: A Demethoxylated this compound Analog
Based on structure-activity relationship (SAR) studies of this compound, the two methoxy groups on the benzene ring are critical for its binding to the CBX7 chromodomain.[1] Analogs lacking one or both of these methoxy groups exhibit a significant loss of binding affinity.[1] Therefore, an ideal negative control would be a synthetic analog of this compound where these two methoxy groups are replaced with hydrogens.
Rationale for Selection:
-
Structural Similarity: This proposed analog maintains the core scaffold of this compound, making it an excellent control for any potential off-target effects of the parent molecule's structure.
-
Predicted Inactivity: SAR data strongly suggests that the absence of the dimethoxy-benzene moiety will abolish binding to the CBX7 chromodomain, rendering the molecule inactive against the intended target.
-
Superiority over Vehicle Control: While a DMSO control is necessary, it cannot account for potential non-specific interactions of the this compound chemical structure. The inactive analog provides a much higher level of confidence that the observed effects are due to the specific interaction with CBX7.
Supporting Experimental Data
The following tables summarize quantitative data from studies on this compound, comparing its effects to a vehicle control (DMSO). These data demonstrate the on-target activity of this compound.
Table 1: Effect of this compound on INK4A/ARF Transcript Levels in PC3 Cells
| Treatment Group | Concentration (µM) | Duration (hours) | Increase in INK4A/ARF Transcript Levels (vs. DMSO) |
| This compound | 250 | 12 | ~25% |
| This compound | 500 | 12 | ~60% |
Data extracted from MedChemExpress product information, citing original research.[2]
Table 2: Effect of this compound on Cell Viability in Combination with Doxorubicin
| Treatment Group | Concentration (µM) | Duration (days) | Outcome |
| This compound + Doxorubicin | 200 | 5 | Consistently decreased cell viability compared to DMSO and single drug treatments. |
Data extracted from MedChemExpress product information.[2]
Experimental Protocols
Detailed methodologies for key experiments to validate the effects of this compound against negative controls are provided below.
Protocol 1: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is for assessing the occupancy of CBX7 at the INK4A/ARF gene locus in prostate cancer cells (e.g., PC3).
-
Cell Culture and Cross-linking:
-
Culture PC3 cells to ~80% confluency.
-
Treat cells with this compound (e.g., 250 µM), the proposed inactive analog, or DMSO for 2 hours.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS and harvest.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin into fragments of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an anti-CBX7 antibody or a negative control IgG antibody.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of Proteinase K.
-
Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the INK4A/ARF locus.
-
Quantify the amount of immunoprecipitated DNA relative to an input control.
-
Data should be expressed as a percentage of input.
-
Protocol 2: Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is for measuring the mRNA expression levels of p16/CDKN2A.
-
Cell Culture and Treatment:
-
Seed PC3 cells and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 125-500 µM), the proposed inactive analog, or DMSO for 12-24 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit or TRIzol reagent.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for p16/CDKN2A and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of p16/CDKN2A using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
-
Protocol 3: MTS Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Seed PC3 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound, the proposed inactive analog, or DMSO.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the proposed experimental workflow for its validation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for negative controls.
References
Assessing the Specificity of MS37452 for the CBX7 Chromodomain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical probe MS37452, a small molecule inhibitor targeting the chromodomain of Chromobox homolog 7 (CBX7). CBX7 is a key component of the Polycomb Repressive Complex 1 (PRC1), which plays a critical role in epigenetic regulation by recognizing trimethylated lysine 27 on histone H3 (H3K27me3) to maintain gene silencing.[1][2] Aberrant CBX7 activity is implicated in various cancers, making it a compelling target for therapeutic development.[3][4] This document assesses the specificity of this compound against other chromodomain-containing proteins and presents supporting experimental data and protocols to aid researchers in its effective application.
This compound: An Overview
This compound is a small molecule antagonist that competitively inhibits the binding of the CBX7 chromodomain to H3K27me3.[1] By occupying the aromatic cage of the chromodomain, where the methyl-lysine side chain would normally bind, this compound disrupts the recruitment of PRC1 to target gene loci, such as the INK4a/Arf tumor suppressor locus, leading to their transcriptional de-repression.[1][5][6]
Quantitative Analysis of this compound Specificity
The selectivity of a chemical probe is paramount for accurately interpreting experimental results and for its potential as a therapeutic lead. The following tables summarize the binding affinities of this compound and other representative CBX7 inhibitors against a panel of CBX chromodomains.
Table 1: Binding Affinity and Selectivity of this compound for CBX Chromodomains
| Target Chromodomain | Protein Subgroup | Binding Affinity (Kd/Ki) | Selectivity vs. CBX7 | Assay Method |
| CBX7 | Polycomb (Pc) | ~28 µM (Kd) | - | NMR Titration [1] |
| 43.0 µM (Ki) | Fluorescence Anisotropy [1] | |||
| CBX2 | Polycomb (Pc) | >10-fold weaker than CBX7 | >10x | HSQC Titration[1] |
| CBX4 | Polycomb (Pc) | ~3-fold weaker than CBX7 | ~3x | HSQC Titration[1] |
| CBX6 | Polycomb (Pc) | >10-fold weaker than CBX7 | >10x | HSQC Titration[1] |
| CBX8 | Polycomb (Pc) | >10-fold weaker than CBX7 | >10x | HSQC Titration[1] |
| CBX1 (HP1β) | Heterochromatin (HP1) | No significant binding | High | HSQC Titration[1] |
| CBX3 (HP1γ) | Heterochromatin (HP1) | No significant binding | High | HSQC Titration[1] |
| CBX5 (HP1α) | Heterochromatin (HP1) | No significant binding | High | HSQC Titration[1] |
Data compiled from Ren et al.[1]
Table 2: Comparative Analysis of Alternative CBX7 Inhibitors
| Compound | Type | CBX7 Potency (Kd/IC50) | Selectivity Profile | Assay Method(s) |
| This compound | Small Molecule | ~28 µM (Kd)[1] | Moderate selectivity over PcG CBX proteins (CBX2/4/6/8); high selectivity over HP1 CBX proteins (CBX1/3/5).[1][5] | NMR, FP, HSQC |
| Compound 9 | Peptidomimetic | 220 nM (Kd)[3] | 3.3x over CBX2, 1.8x over CBX4, 7.3x over CBX8, 28x over CBX1.[3][4] | FP, ITC |
| UNC3866 | Peptidomimetic | 200 nM (Kd)[7][8] | 10x over CBX8, 400x over CBX1.[7][8] | FP, ITC |
| MS351 | Small Molecule | Not specified (potent at 1-5 µM in cells) | Targets RNA-bound CBX7, suggesting a different mechanism and potential for higher functional selectivity.[9] | NMR, FP, qPCR |
Mandatory Visualizations
Diagrams created with Graphviz to illustrate key concepts and workflows.
Caption: Mechanism of this compound action on the CBX7 pathway.
Caption: Experimental workflow for inhibitor specificity testing.
Caption: Selectivity comparison: this compound vs. Compound 9.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize concentrations and conditions based on their specific instrumentation and protein preparations.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled probe (e.g., a peptide derived from Histone H3 containing K27me3) from the CBX7 chromodomain by a competing inhibitor like this compound.
-
Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling slows, and polarization increases. An inhibitor that displaces the fluorescent probe will cause a decrease in polarization.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
In a microplate (e.g., 384-well, black, low-volume), add a constant concentration of purified CBX7 chromodomain protein and a fluorescently labeled H3K27me3 peptide probe.
-
Add serial dilutions of the inhibitor (this compound) or DMSO as a vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Plot the change in millipolarization (mP) units against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[3][4]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11]
-
Principle: One binding partner (e.g., this compound) is titrated into a solution containing the other (e.g., CBX7 protein) in a highly sensitive calorimeter. The resulting heat changes are measured after each injection.
-
Protocol:
-
Thoroughly dialyze the purified CBX7 protein and dissolve the inhibitor (this compound) in the exact same buffer batch (e.g., 20 mM Tris pH 8.0, 150 mM NaCl) to minimize heat of dilution effects.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection, which is typically discarded during analysis, followed by a series of injections (e.g., 20-30) of the inhibitor into the protein solution.
-
As a control, titrate the inhibitor into the buffer alone to measure the heat of dilution, which is then subtracted from the experimental data.
-
Integrate the heat-flow peaks for each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site) to determine Kd, n, and ΔH.[3][12]
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA measures the thermal stability of a protein by monitoring its unfolding temperature (melting temperature, Tm). Ligand binding typically stabilizes a protein, resulting in an increase in its Tm.[13][14]
-
Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein. As the protein is heated and unfolds, more hydrophobic regions are exposed, causing an increase in fluorescence. The midpoint of this transition is the Tm.
-
Protocol:
-
Prepare a master mix containing the purified CBX7 protein and a fluorescent dye (e.g., 5x SYPRO Orange) in a suitable buffer.[15]
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the inhibitor (this compound) or DMSO vehicle control to the appropriate wells.
-
Seal the plate and place it in a real-time PCR instrument.[13][15]
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
Plot fluorescence versus temperature to generate a melt curve. The Tm is calculated from the peak of the first derivative of this curve. A positive shift in Tm (ΔTm) in the presence of the inhibitor indicates stabilizing binding.[16]
-
Chromatin Immunoprecipitation (ChIP)
ChIP is a cell-based assay used to determine if a protein is associated with specific DNA regions in the cell. In this context, it can show whether this compound displaces CBX7 from its target gene loci.[1]
-
Principle: Cells are treated with a cross-linking agent to covalently link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to the protein of interest (CBX7) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is identified by quantitative PCR (qPCR).
-
Protocol:
-
Culture cells (e.g., PC3 prostate cancer cells) and treat them with this compound (e.g., 250 µM for 2 hours) or DMSO control.[1]
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an anti-CBX7 antibody overnight. Use a non-specific IgG as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the complexes from the beads and reverse the protein-DNA cross-links by heating.
-
Purify the DNA.
-
Perform qPCR using primers specific to a known CBX7 target region (e.g., the INK4a/ARF locus) and a control region not bound by CBX7.
-
A reduction in the amount of target DNA amplified in the this compound-treated sample compared to the control indicates displacement of CBX7 from the locus.[1]
-
Conclusion
This compound is a valuable chemical probe for studying the function of the CBX7 chromodomain. Experimental data demonstrates that it possesses moderate selectivity for CBX7 over other Polycomb group CBX paralogs (CBX2, CBX4, CBX6, CBX8) and high selectivity against the heterochromatin-associated CBX proteins (CBX1, CBX3, CBX5).[1] However, its off-target activity, particularly against CBX4, should be considered when designing experiments and interpreting results.[1] For studies requiring higher potency and potentially different selectivity profiles, alternative peptidomimetic inhibitors like Compound 9 and UNC3866 offer sub-micromolar affinities.[3][7] The choice of inhibitor should be guided by the specific requirements of the experiment, and the use of orthogonal assays and appropriate controls is essential to validate on-target effects.
References
- 1. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CBX7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epigenetic reader chromodomain as a potential therapeutic target - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00324A [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromodomain antagonists that target the polycomb-group methyllysine reader protein chromobox homolog 7 (CBX7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. mdpi.com [mdpi.com]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. bio-rad.com [bio-rad.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of MS37452: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides general guidance based on standard laboratory practices for chemical waste management.
Researchers and drug development professionals handling MS37452, a potent inhibitor of CBX7 chromodomain binding, must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance.[1][2][3] The following guide outlines the essential steps for the proper disposal of this compound in its solid form and as solutions.
Waste Identification and Classification
Prior to disposal, it is crucial to correctly identify and classify all waste containing this compound. This includes pure (unused) this compound, solutions containing the compound, and any contaminated labware. All waste containing this compound should be treated as hazardous chemical waste.
Disposal of Solid this compound
Unused or expired solid this compound should be disposed of in its original container if possible. If the original container is compromised, the material should be transferred to a new, clearly labeled, and compatible container. The container must be sealed tightly and labeled as "Hazardous Waste" with the full chemical name ("this compound" and its CAS number: 423748-02-1).[1]
Disposal of this compound Solutions
Solutions of this compound, often prepared in solvents like DMSO, ethanol, or DMF, must be collected in a designated hazardous waste container.[1] It is critical to avoid mixing incompatible waste streams. The solvent composition of the waste solution must be clearly indicated on the hazardous waste label.
Contaminated Labware Disposal
All labware that has come into direct contact with this compound, including pipette tips, centrifuge tubes, and glassware, must be decontaminated or disposed of as hazardous waste. Disposable items should be placed in a designated, labeled hazardous waste container. Reusable glassware should be decontaminated using a validated procedure before being returned to general use.
Summary of Disposal Procedures
The following table summarizes the key disposal procedures for this compound.
| Waste Type | Container Requirements | Labeling Requirements | Disposal Method |
| Solid this compound | Original or compatible, sealed container | "Hazardous Waste", "this compound", CAS: 423748-02-1 | Collection by institutional EHS for incineration or other approved disposal method. |
| This compound Solutions | Designated, compatible solvent waste container | "Hazardous Waste", "this compound", and all solvent components with percentages | Collection by institutional EHS for chemical waste processing. |
| Contaminated Labware | Puncture-resistant, labeled hazardous waste container | "Hazardous Waste", "this compound Contaminated Labware" | Collection by institutional EHS for appropriate disposal. |
Experimental Protocol: Decontamination of Reusable Glassware
For laboratories opting to decontaminate and reuse glassware that has been in contact with this compound, the following protocol is recommended:
-
Initial Rinse: Immediately after use, rinse the glassware three times with a solvent known to solubilize this compound (e.g., ethanol or acetone). Collect all rinsate as hazardous waste.
-
Washing: Wash the rinsed glassware with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
-
Verification (Optional): For sensitive applications, a rinse with a clean solvent can be collected and analyzed (e.g., via HPLC) to ensure no residual this compound remains.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for the disposal of this compound waste.
References
Personal protective equipment for handling MS37452
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of MS37452. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles | Ensure a snug fit to protect against splashes. A face shield may be required for procedures with a high risk of aerosol generation or splashing. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves immediately and wash hands thoroughly. For prolonged contact, consider double-gloving. |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing. Ensure it is fully buttoned. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large spills or when working with the solid form for extended periods. | Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a respirator is needed, it must be properly fitted and NIOSH-approved. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining its stability and preventing accidental exposure.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.
-
Log the compound into your chemical inventory system.
Preparation of Solutions
-
This compound is soluble in DMF, DMSO, and Ethanol (all at 30 mg/ml), and in a 1:1 solution of Ethanol:PBS (pH 7.2) at 0.5 mg/ml.[1]
-
All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood.
-
Use appropriate, calibrated equipment for all measurements.
Storage
-
Store the solid compound and stock solutions at -20°C for short-term storage and -80°C for long-term storage.
-
Keep the container tightly sealed and protected from light.
-
Ensure the storage area is dry and well-ventilated.
Experimental Workflow
The following diagram outlines a typical experimental workflow involving this compound, emphasizing key safety checkpoints.
Caption: A step-by-step workflow for safely conducting experiments with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be collected in a labeled hazardous waste bag.
Disposal Procedure
-
Collect all waste in appropriately labeled containers.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for hazardous waste pickup and disposal.
Signaling Pathway of this compound
This compound is an inhibitor of the CBX7 chromodomain's binding to H3K27me3.[1][2][3] This action leads to the derepression of target genes. The following diagram illustrates this simplified signaling pathway.
Caption: this compound inhibits CBX7, leading to the activation of target gene transcription.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
